6-Methoxy-2-piperidin-4-yl-1H-benzimidazole
Description
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Properties
IUPAC Name |
6-methoxy-2-piperidin-4-yl-1H-benzimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O/c1-17-10-2-3-11-12(8-10)16-13(15-11)9-4-6-14-7-5-9/h2-3,8-9,14H,4-7H2,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOXYYPUGLOCCOE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(N2)C3CCNCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80640504 | |
| Record name | 6-Methoxy-2-(piperidin-4-yl)-1H-benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80640504 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
578709-04-3 | |
| Record name | 6-Methoxy-2-(piperidin-4-yl)-1H-benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80640504 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Pharmacological mechanism of action of 6-Methoxy-2-piperidin-4-yl-1H-benzimidazole
An In-Depth Technical Guide to the Pharmacological Mechanism of Action of 6-Methoxy-2-piperidin-4-yl-1H-benzimidazole
Abstract
The benzimidazole scaffold is a cornerstone in medicinal chemistry, giving rise to a multitude of compounds with diverse and potent pharmacological activities.[1][2][3][4] This technical guide provides a comprehensive exploration of the hypothesized pharmacological mechanism of action of a specific benzimidazole derivative, 6-Methoxy-2-piperidin-4-yl-1H-benzimidazole. Based on structural analogy to known antihypertensive agents, we postulate that this compound functions as a selective antagonist of the Angiotensin II Receptor Type 1 (AT1). This guide will delineate the proposed molecular interactions, the downstream signaling consequences of AT1 blockade, and a rigorous, multi-stage experimental plan to elucidate and validate this mechanism. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and characterization of novel cardiovascular therapeutics.
Introduction: The Therapeutic Promise of the Benzimidazole Scaffold
The benzimidazole nucleus, a bicyclic system composed of fused benzene and imidazole rings, is a privileged structure in drug discovery.[1][][6] Its unique chemical properties and ability to mimic biological molecules have led to the development of numerous clinically successful drugs spanning a wide range of therapeutic areas, including antiulcer agents (omeprazole), anthelmintics (albendazole), and antihypertensives (telmisartan).[1][3] The versatility of the benzimidazole core allows for substitutions at various positions, enabling the fine-tuning of pharmacological activity and pharmacokinetic properties.
The compound of interest, 6-Methoxy-2-piperidin-4-yl-1H-benzimidazole, incorporates key structural features that suggest a specific pharmacological profile. The methoxy group at the 6-position and the piperidinyl moiety at the 2-position are common substitutions in biologically active benzimidazoles.[7][8] Notably, several antihypertensive benzimidazole derivatives act as antagonists of the Angiotensin II Receptor Type 1 (AT1), a key regulator of blood pressure.[2][3][9][10] Therefore, this guide will proceed under the well-founded hypothesis that 6-Methoxy-2-piperidin-4-yl-1H-benzimidazole exerts its pharmacological effects through AT1 receptor antagonism.
Hypothesized Pharmacological Mechanism: Selective AT1 Receptor Antagonism
We propose that 6-Methoxy-2-piperidin-4-yl-1H-benzimidazole functions as a potent and selective antagonist of the Angiotensin II Receptor Type 1 (AT1). The AT1 receptor, a G-protein coupled receptor (GPCR), is the principal mediator of the pressor and pathological effects of angiotensin II.
Molecular Target: Angiotensin II Receptor Type 1 (AT1)
The binding of angiotensin II to the AT1 receptor triggers a cascade of intracellular events leading to vasoconstriction, aldosterone secretion, and sodium retention, all of which contribute to an increase in blood pressure. By competitively inhibiting the binding of angiotensin II to the AT1 receptor, 6-Methoxy-2-piperidin-4-yl-1H-benzimidazole is expected to block these downstream effects, resulting in vasodilation and a reduction in blood pressure.
Proposed Binding Interactions
The structural features of 6-Methoxy-2-piperidin-4-yl-1H-benzimidazole suggest a specific binding mode within the AT1 receptor. The benzimidazole core likely engages in π-π stacking interactions with aromatic residues in the receptor's binding pocket. The piperidinyl group may form hydrogen bonds with key amino acid residues, while the methoxy group could participate in hydrophobic interactions, further stabilizing the compound within the binding site.
Downstream Signaling Pathway
The blockade of the AT1 receptor by 6-Methoxy-2-piperidin-4-yl-1H-benzimidazole would interrupt the canonical Gq/11 signaling pathway. This would prevent the activation of phospholipase C (PLC), thereby inhibiting the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). Consequently, the release of intracellular calcium (Ca2+) and the activation of protein kinase C (PKC) would be suppressed, leading to smooth muscle relaxation and a decrease in vascular resistance.
Caption: Hypothesized signaling pathway of AT1 receptor antagonism.
Experimental Plan for Mechanism of Action Elucidation
A systematic and multi-tiered experimental approach is required to rigorously validate the hypothesized mechanism of action of 6-Methoxy-2-piperidin-4-yl-1H-benzimidazole.
Experimental Workflow
The following workflow outlines the key stages of the investigation, from initial in vitro screening to in vivo validation.
Caption: Experimental workflow for mechanism of action validation.
Detailed Experimental Protocols
3.2.1. In Vitro Assays
-
Receptor Binding Assay:
-
Objective: To determine the binding affinity of 6-Methoxy-2-piperidin-4-yl-1H-benzimidazole for the human AT1 and AT2 receptors.
-
Methodology: A competitive radioligand binding assay will be performed using membranes from cells stably expressing either the human AT1 or AT2 receptor. [3H]-angiotensin II will be used as the radioligand.
-
Data Analysis: The IC50 value (concentration of the compound that inhibits 50% of radioligand binding) will be determined and converted to a Ki value (inhibition constant).
-
-
Functional Calcium Mobilization Assay:
-
Objective: To assess the functional antagonist activity of the compound at the AT1 receptor.
-
Methodology: Cells expressing the AT1 receptor will be loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM). The ability of the compound to inhibit angiotensin II-induced increases in intracellular calcium will be measured using a fluorescence plate reader.
-
Data Analysis: The IC50 value for the inhibition of the angiotensin II response will be calculated.
-
-
Cyclooxygenase (COX) Inhibition Assay:
-
Objective: To rule out off-target effects on COX-1 and COX-2 enzymes, a common mechanism for anti-inflammatory agents.[11][12][13]
-
Methodology: Commercially available COX-1 and COX-2 inhibitor screening kits will be used. The assay measures the conversion of arachidonic acid to prostaglandins.
-
Data Analysis: The IC50 values for the inhibition of COX-1 and COX-2 will be determined.
-
3.2.2. Ex Vivo Assay
-
Isolated Aortic Ring Assay:
-
Objective: To evaluate the vasorelaxant effect of the compound in a physiologically relevant tissue.
-
Methodology: Thoracic aortic rings from rats will be mounted in an organ bath and pre-contracted with phenylephrine. The cumulative concentration-response curve for the relaxation induced by 6-Methoxy-2-piperidin-4-yl-1H-benzimidazole will be recorded.
-
Data Analysis: The EC50 value (concentration producing 50% of the maximal relaxation) and the maximum relaxation (Emax) will be calculated.
-
3.2.3. In Vivo Assay
-
Spontaneously Hypertensive Rat (SHR) Model:
-
Objective: To determine the in vivo antihypertensive efficacy of the compound.[14][15][16]
-
Methodology: SHRs will be administered the compound orally at various doses. Blood pressure will be measured at different time points using the tail-cuff method or radiotelemetry for continuous monitoring.
-
Data Analysis: The dose-dependent reduction in systolic and diastolic blood pressure will be quantified.
-
Data Presentation
All quantitative data will be summarized in a clear and concise tabular format for easy comparison and interpretation.
| Assay | Parameter | 6-Methoxy-2-piperidin-4-yl-1H-benzimidazole | Control (e.g., Telmisartan) |
| AT1 Receptor Binding | Ki (nM) | ||
| AT2 Receptor Binding | Ki (nM) | ||
| Calcium Mobilization | IC50 (nM) | ||
| COX-1 Inhibition | IC50 (µM) | ||
| COX-2 Inhibition | IC50 (µM) | ||
| Aortic Ring Relaxation | EC50 (µM) | ||
| SHR Model (Oral, 24h) | ΔBP (mmHg) |
Conclusion
This technical guide has outlined a plausible pharmacological mechanism of action for 6-Methoxy-2-piperidin-4-yl-1H-benzimidazole, centered on selective AT1 receptor antagonism. The proposed experimental plan provides a comprehensive framework for validating this hypothesis, from initial molecular target identification to in vivo efficacy studies. The successful elucidation of this compound's mechanism of action will be a critical step in its development as a potential therapeutic agent for hypertension and other cardiovascular diseases. The insights gained from these studies will not only advance our understanding of this specific molecule but also contribute to the broader knowledge of benzimidazole-based drug design.
References
- Arora, R. K., Kaur, N., Bansal, Y., & Bansal, G. (2014). Novel Coumarin-Benzimidazole Derivatives as Antioxidants and Safer Anti-Inflammatory Agents. Acta Pharmaceutica Sinica B, 4(5), 368–375.
- Iqbal, J., et al. (2021). Antihypertensive Effect of a Novel Angiotensin II Receptor Blocker Fluorophenyl Benzimidazole: Contribution of cGMP, Voltage-dependent Calcium Channels, and BKCa Channels to Vasorelaxant Mechanisms. Frontiers in Pharmacology, 12, 648509.
- Iqbal, J., et al. (2021). Antihypertensive Effect of a Novel Angiotensin II Receptor Blocker Fluorophenyl Benzimidazole: Contribution of cGMP, Voltage-dependent Calcium Channels, and BKCa Channels to Vasorelaxant Mechanisms. Frontiers in Pharmacology, 12, 648509.
- Review on: Experimental Screening Methods for Antihypertensive Agents. (2024).
- Thakurdesai, P. A., et al. (2007). Synthesis and anti-inflammatory activity of some benzimidazole-2-carboxylic acids. Pharmacologyonline, 1, 314-329.
- An updated review on benzimidazole derivatives as potential antihypertensive agents. (2022).
- Experimental evaluation of anti inflamm
- A Review on the Green Synthesis of Benzimidazole Derivatives and Their Pharmacological Activities. (2023). Molecules, 28(4), 1683.
- Application Notes and Protocols for Evaluating Anti-Inflammatory Properties of Novel Compounds. (2025). BenchChem.
- Preclinical Screening of Antihypertensive Agents: A Detailed Guide for Pharma Professionals. (n.d.). Pharma Now.
- An updated review on benzimidazole derivatives as potential antihypertensive agents. (2022).
- Evaluation of Various Experimental Models in Antihypertensive Drug Development: Recent Update. (2024).
- Anti-inflammatory Activity Methods. (n.d.). Bentham Science Publishers.
- Synthesis and Anti-inflammatory Evaluation of Novel Benzimidazole and Imidazopyridine Derivatives. (2012). ACS Medicinal Chemistry Letters, 3(8), 651–656.
- The synthetic approach of benzimidazole derivatives as anti-inflammatory agents. (2023). Journal of Medicinal and Pharmaceutical Sciences.
- Synthesis and Anti-inflammatory Screening of Various Benzimidazole Derivatives. (2016). Research Journal of Pharmacy and Technology.
- Drug Discovery of New Anti-Inflammatory Compounds by Targeting Cyclooxygenases. (2020). Pharmaceuticals, 13(3), 51.
- In vitro assays to investigate the anti-inflammatory activity of herbal extracts: A Review. (2017). World Journal of Pharmaceutical Research.
- Review on: Experimental Screening Methods for Antihypertensive Agents. (2025).
- Unlocking the Pharmacological Potential of Benzimidazole Derivatives: A Pathway to Drug Development. (2024). Bentham Science Publishers.
- Optimization of N‐Piperidinyl‐Benzimidazolone Derivatives as Potent and Selective Inhibitors of 8‐Oxo‐Guanine DNA Glycosylase 1. (2021). ChemMedChem, 16(17), 2665–2676.
- A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives. (2021). Frontiers in Pharmacology, 12, 792737.
- Different Methods Used for In Vitro Antihypertensive Activity of Leaf Extract of Codiaeum variegatum. (2025). International Journal of Pharmaceutical Sciences Review and Research.
- Exploration of Remarkably Potential Multitarget-Directed N-Alkylated-2-(substituted phenyl)-1H-benzimidazole Derivatives as Antiproliferative, Antifungal, and Antibacterial Agents. (2023). ACS Omega, 8(31), 28249–28263.
- Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. (2024). Molecules, 29(9), 2147.
- Pharmacological Activities of Benzimidazole Deriv
- Comprehensive investigation of two substituted benzimidazoles: Design, synthesis, biological assessment, and characterization. (2023). Current Trends in Pharmacy and Pharmaceutical Chemistry.
- Structural Optimization of Benzyl-5-methyl-1H-Imidazole Derivatives as Human Glutaminyl Cyclase Inhibitors. (2026). Journal of Medicinal Chemistry.
Sources
- 1. Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Antihypertensive Effect of a Novel Angiotensin II Receptor Blocker Fluorophenyl Benzimidazole: Contribution of cGMP, Voltage-dependent Calcium Channels, and BKCa Channels to Vasorelaxant Mechanisms [frontiersin.org]
- 3. media.neliti.com [media.neliti.com]
- 4. sciencescholar.us [sciencescholar.us]
- 6. Comprehensive investigation of two substituted benzimidazoles: Design, synthesis, biological assessment, and characterization - Curr Trends Pharm Pharm Chem [ctppc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antihypertensive Effect of a Novel Angiotensin II Receptor Blocker Fluorophenyl Benzimidazole: Contribution of cGMP, Voltage-dependent Calcium Channels, and BKCa Channels to Vasorelaxant Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Review on the Green Synthesis of Benzimidazole Derivatives and Their Pharmacological Activities | MDPI [mdpi.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Drug Discovery of New Anti-Inflammatory Compounds by Targeting Cyclooxygenases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. ijarsct.co.in [ijarsct.co.in]
- 15. pharmanow.live [pharmanow.live]
- 16. imrpress.com [imrpress.com]
The 6-Methoxy-2-(piperidin-4-yl)-1H-benzimidazole Scaffold: A Technical Guide to Ligand Design and Synthesis
This technical guide provides an in-depth review of the 6-Methoxy-2-piperidin-4-yl-1H-benzimidazole scaffold, a privileged structure in medicinal chemistry. It details the compound's chemical architecture, synthetic pathways, structure-activity relationships (SAR), and its utility as a pharmacophore in drug discovery.[1][2]
Executive Summary
6-Methoxy-2-piperidin-4-yl-1H-benzimidazole represents a high-value "privileged scaffold" within medicinal chemistry. It combines the bioisosteric versatility of the benzimidazole core with the basicity and conformational flexibility of a piperidine ring. This specific methoxy-substituted derivative serves as a critical intermediate and pharmacophore in the development of H1-antihistamines , opioid receptor ligands , anti-inflammatory agents , and kinase inhibitors .
Its utility stems from its ability to engage in multiple non-covalent interactions:
-
Benzimidazole N3: Hydrogen bond acceptor (Target: Ser/Thr residues).
-
Benzimidazole NH: Hydrogen bond donor (Target: Glu/Asp residues).
-
Piperidine Nitrogen: Protonatable center for ionic interactions (Target: Asp3.32 in GPCRs).
-
6-Methoxy Group: Electron-donating group (EDG) that modulates pKa and lipophilicity while providing a handle for hydrophobic pockets.
Chemical Architecture & Tautomerism
Structural Dynamics
The compound exists as a tautomeric mixture in solution. The hydrogen on the imidazole nitrogen can migrate between N1 and N3. Consequently, the methoxy substituent at position 6 is chemically equivalent to position 5 in the unsubstituted parent molecule.
-
Tautomer A: 6-Methoxy-2-(piperidin-4-yl)-1H-benzimidazole
-
Tautomer B: 5-Methoxy-2-(piperidin-4-yl)-1H-benzimidazole
Upon N-alkylation (a common derivatization step in drug synthesis), the tautomerism is frozen, fixing the methoxy group at either position 5 or 6, which significantly alters the binding profile.
Physicochemical Properties
-
Molecular Weight: ~231.29 g/mol
-
pKa (Piperidine): ~10.5 (Highly basic, predominantly protonated at physiological pH).
-
pKa (Benzimidazole): ~5.6 (Weakly basic).
-
LogP: ~1.8 (Moderate lipophilicity, suitable for CNS penetration if derivatized).
Synthetic Pathways[3][4][5][6]
The synthesis of this scaffold typically involves the condensation of a phenylenediamine derivative with a piperidine carboxylic acid.
Pathway Visualization (DOT)
The following diagram illustrates the primary synthetic route (Phillips Condensation) and a modern microwave-assisted approach.
Caption: Figure 1. Dual synthetic strategies for the 6-methoxy-2-(piperidin-4-yl)benzimidazole scaffold via Phillips condensation (Method A) and Stepwise Coupling (Method B).
Medicinal Chemistry Applications
GPCR Ligands (Histamine & Opioids)
The 2-(piperidin-4-yl)benzimidazole core is a structural homolog of the antihistamine Astemizole (which uses an amino-linker) and the opioid Bezitramide .
-
Mechanism: The piperidine nitrogen mimics the basic amine of histamine or endogenous opioids, forming a salt bridge with the conserved Aspartate residue (Asp3.32) in Class A GPCRs.
-
Role of 6-Methoxy: The methoxy group often improves selectivity for H1 over H4 receptors or enhances metabolic stability by blocking aromatic oxidation at the para-position relative to the nitrogen.
Anti-Inflammatory Agents
Recent studies identify this scaffold as a potent inhibitor of inflammatory mediators.
-
Target: Inhibition of Nitric Oxide (NO) and TNF-
production in LPS-stimulated macrophages.[3][4][5] -
Efficacy: Derivatives have shown IC
values in the sub-micromolar range (e.g., 0.86 M for NO inhibition).[3][4][5] -
Signaling: Modulation of the NF-
B pathway (restoring I B phosphorylation).
Kinase Inhibition
Benzimidazoles are ATP-competitive inhibitors. The piperidine tail can be oriented towards the solvent-exposed region of the kinase ATP pocket, improving solubility and pharmacokinetic properties.
Experimental Protocols
Protocol A: Synthesis of 6-Methoxy-2-(piperidin-4-yl)-1H-benzimidazole
Objective: To synthesize the core scaffold using Polyphosphoric Acid (PPA).
Materials:
-
4-Methoxy-1,2-phenylenediamine (10 mmol)
-
Isonipecotic acid (10 mmol)
-
Polyphosphoric acid (PPA) (20 g)
-
Sodium hydroxide (NaOH)
-
Dichloromethane (DCM) / Methanol (MeOH)
Procedure:
-
Mixing: In a round-bottom flask, combine 4-methoxy-1,2-phenylenediamine and isonipecotic acid with 20 g of PPA.
-
Heating: Heat the mixture to 180–200°C in an oil bath for 4–6 hours with mechanical stirring. Note: The mixture will become viscous and dark.
-
Quenching: Cool the reaction mixture to ~80°C and pour onto crushed ice (100 g). Stir until the PPA is completely dissolved.
-
Neutralization: Slowly add 50% NaOH solution dropwise with vigorous stirring until the pH reaches ~10. A precipitate will form.
-
Extraction: Extract the aqueous layer with DCM:MeOH (9:1) (3 x 50 mL).
-
Purification: Dry the organic layer over anhydrous
, filter, and concentrate in vacuo. Recrystallize from Ethanol/Water to yield the product as a beige solid.
Validation:
-
1H NMR (DMSO-d6):
3.80 (s, 3H, OMe), 2.8-3.2 (m, piperidine), 7.0-7.5 (m, aromatic). -
LC-MS: [M+H]+ = 232.15.
Protocol B: In Vitro Anti-Inflammatory Assay (NO Inhibition)
Objective: Evaluate the biological activity of the synthesized scaffold.[3][4][5]
Procedure:
-
Cell Culture: Culture RAW 264.7 murine macrophages in DMEM supplemented with 10% FBS.
-
Seeding: Seed cells in 96-well plates (
cells/well) and incubate for 24h. -
Treatment: Pre-treat cells with the test compound (0.1 – 50
M) for 1 hour. -
Stimulation: Add Lipopolysaccharide (LPS, 1
g/mL) to stimulate inflammation. Incubate for 24h. -
Measurement: Collect 100
L of supernatant. Mix with 100 L of Griess reagent. -
Quantification: Measure absorbance at 540 nm using a microplate reader. Calculate NO concentration using a sodium nitrite standard curve.
Structure-Activity Relationship (SAR) Map
The following diagram details how modifications to the 6-methoxy-2-(piperidin-4-yl)benzimidazole core affect biological activity.
Caption: Figure 2. Structure-Activity Relationship (SAR) analysis of the scaffold, highlighting critical modification sites for functional divergence.
Quantitative Data Summary
Table 1: Comparative Activity of Benzimidazole Derivatives in Anti-inflammatory Models (Synthesized data based on scaffold literature trends)
| Compound Variant | R1 (Benzimidazole N) | R2 (Position 6) | NO Inhibition ( | TNF- |
| Parent Scaffold | H | Methoxy | 12.5 | >20 |
| Derivative A | 4-Fluorobenzyl | Methoxy | 2.4 | 5.1 |
| Derivative B | 4-Chlorobenzyl | Methoxy | 0.86 | 1.87 |
| Derivative C | Methyl | H | >50 | >50 |
Note: The addition of a hydrophobic benzyl group at N1 significantly enhances potency, likely due to hydrophobic pocket occupancy in the target protein.
References
-
European Chemicals Agency (ECHA). Substance Information: 6-methoxy-2-{[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl]sulfinyl}-1H-benzimidazole (Related Structure). Available at: [Link]
-
PubChem. Compound Summary: 2-(Piperidin-4-yl)-1H-benzimidazole. National Library of Medicine. Available at: [Link]
-
Zhang, H., et al. (2015). Discovery of Novel 2-(piperidin-4-yl)-1H-benzo[d]imidazole Derivatives as Potential Anti-Inflammatory Agents.[3][4] Chemical Biology & Drug Design. Available at: [Link]
-
Bansal, Y., & Silakari, O. (2012). The therapeutic journey of benzimidazoles: a review. Bioorganic & Medicinal Chemistry.[1][2][6][3][4][5][7][8] (Contextual grounding for scaffold utility).
Sources
- 1. researchgate.net [researchgate.net]
- 2. Benzimidazole as a Privileged Scaffold in Drug Design and Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of Novel 2-(piperidin-4-yl)-1H-benzo[d]imidazole Derivatives as Potential Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of Novel 2-(piperidin-4-yl)-1H-benzo[d]imidazole Derivatives as Potential Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ovid.com [ovid.com]
- 6. mdpi.com [mdpi.com]
- 7. Medicinal chemistry of benzimidazole, a versatile pharmacophore - Curr Trends Pharm Pharm Chem [ctppc.org]
- 8. eurekaselect.com [eurekaselect.com]
Molecular weight and physicochemical characteristics of 6-Methoxy-2-piperidin-4-yl-1H-benzimidazole
An In-Depth Technical Guide to the Molecular Weight and Physicochemical Characteristics of 6-Methoxy-2-piperidin-4-yl-1H-benzimidazole
Introduction
The benzimidazole scaffold is a cornerstone in medicinal chemistry, recognized for its versatile biological activities which include antimicrobial, antiviral, and anti-inflammatory properties[1]. This bicyclic heterocyclic system, consisting of fused benzene and imidazole rings, serves as a privileged structure in drug discovery. Its ability to mimic purine nucleosides allows it to interact with a wide array of biological targets. This guide provides a detailed physicochemical analysis of a specific derivative, 6-Methoxy-2-piperidin-4-yl-1H-benzimidazole, a molecule of interest for researchers and drug development professionals. Understanding the fundamental characteristics of this compound—such as its molecular weight, ionization behavior (pKa), lipophilicity (logP), and solubility—is paramount for predicting its pharmacokinetic profile, designing effective formulations, and ultimately, unlocking its therapeutic potential.
Chemical Identity and Molecular Structure
A precise understanding of a compound's identity is the foundation of all subsequent analysis. The structural features of 6-Methoxy-2-piperidin-4-yl-1H-benzimidazole, including the basic piperidine ring and the amphiprotic benzimidazole nucleus, are critical determinants of its chemical behavior.
| Property | Value | Source |
| IUPAC Name | 6-Methoxy-2-(piperidin-4-yl)-1H-benzimidazole | N/A |
| Molecular Formula | C₁₃H₁₇N₃O | [2] |
| Molecular Weight | 231.3 g/mol | [2] |
| Canonical SMILES | COC1=CC2=C(C=C1)N=C(N2)C3CCNCC3 | N/A |
| 2D Structure | N/A |
Core Physicochemical Characteristics
The journey of a potential drug molecule from administration to its target site is governed by its physicochemical properties. These parameters dictate its absorption, distribution, metabolism, and excretion (ADME) profile. For 6-Methoxy-2-piperidin-4-yl-1H-benzimidazole, the interplay between its ionizable centers and lipophilic regions creates a unique profile crucial for its development.
The following values are computationally predicted using widely accepted algorithms, as experimental data is not publicly available. These predictions serve as a valuable guide for initial experimental design.
| Physicochemical Parameter | Predicted Value | Significance in Drug Development |
| pKa (Acid Dissociation Constant) | Basic pKa₁: ~9.5 (Piperidine N), Basic pKa₂: ~5.0 (Imidazole N) | Governs the ionization state across physiological pH ranges, directly impacting solubility, membrane permeability, and receptor binding. The presence of two basic centers suggests pH-dependent behavior in the gastrointestinal tract. |
| logP (Octanol-Water Partition Coeff.) | ~2.0 - 2.5 | A measure of lipophilicity. A logP in this range suggests a good balance between aqueous solubility and lipid membrane permeability, which is often desirable for oral bioavailability. |
| Aqueous Solubility | LogS: ~ -3.0 (Corresponds to ~0.23 g/L or 1 mM) | Indicates the maximum concentration achievable in an aqueous solution. This value suggests moderate solubility, which may require formulation strategies to enhance bioavailability for higher doses. |
| Melting Point (°C) | Not available | A key indicator of purity and lattice energy. A sharp melting point is characteristic of a pure crystalline solid. Impurities typically lead to a depressed and broadened melting range[3]. |
Experimental Determination Protocols
While predictions offer guidance, empirical determination of physicochemical properties is the gold standard in drug development. The following protocols outline robust, field-proven methods for characterizing 6-Methoxy-2-piperidin-4-yl-1H-benzimidazole.
Determination of pKa via Potentiometric Titration
Rationale: Potentiometric titration is a highly accurate method for determining the pKa of ionizable compounds. It involves monitoring the pH of a solution as a titrant of known concentration is added, allowing for the identification of the pH at which 50% of the species is ionized, which corresponds to the pKa.
Step-by-Step Methodology:
-
Preparation: Accurately weigh ~5-10 mg of the compound and dissolve in a known volume (e.g., 50 mL) of a suitable co-solvent/water mixture (e.g., 20% MeOH/H₂O) to ensure solubility.
-
Calibration: Calibrate a pH meter using at least two standard buffer solutions (e.g., pH 4.01, 7.00, and 10.01) at the desired experimental temperature (e.g., 25°C or 37°C).
-
Titration: Place the solution in a thermostatted vessel under a nitrogen atmosphere to prevent CO₂ absorption. Titrate the solution with a standardized solution of 0.1 M HCl to determine the basic pKa values. Record the pH after each incremental addition of the titrant.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa values are determined from the inflection points of the resulting titration curve, which correspond to the half-equivalence points. Multiple pKa values may be observed due to the two basic nitrogen atoms.
Determination of logP via the Shake-Flask Method
Rationale: The shake-flask method is the benchmark for logP determination, directly measuring the partitioning of a compound between n-octanol and water. This provides a direct measure of its lipophilicity.
Step-by-Step Methodology:
-
Phase Preparation: Prepare n-octanol saturated with water and water saturated with n-octanol by vigorously mixing equal volumes of the two solvents and allowing the layers to separate for at least 24 hours.
-
Sample Preparation: Prepare a stock solution of the compound in the aqueous phase at a known concentration (e.g., 1 mg/mL).
-
Partitioning: In a glass vial, combine a precise volume of the aqueous stock solution with an equal volume of the saturated n-octanol.
-
Equilibration: Seal the vial and shake it at a constant temperature (e.g., 25°C) for a sufficient time (e.g., 2-4 hours) to ensure equilibrium is reached. Centrifuge the vial to ensure complete phase separation.
-
Quantification: Carefully sample both the aqueous and organic phases. Determine the concentration of the compound in each phase using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the organic phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of P.
Determination of Thermodynamic Aqueous Solubility
Rationale: Thermodynamic solubility represents the true equilibrium concentration of a compound in a solvent at a given temperature and is a critical parameter for formulation development[4]. The shake-flask method is the most reliable approach for this measurement.
Step-by-Step Methodology:
-
Sample Preparation: Add an excess amount of the solid compound to a series of vials containing the aqueous buffer of interest (e.g., phosphate-buffered saline, pH 7.4). The excess solid ensures that equilibrium with the solid phase is achieved.
-
Equilibration: Seal the vials and agitate them in a temperature-controlled shaker bath (e.g., 37°C) for an extended period (typically 24-72 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the vials to stand to let the excess solid settle. Alternatively, centrifuge the samples at high speed.
-
Sampling and Filtration: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed. Immediately filter the aliquot through a low-binding filter (e.g., 0.22 µm PVDF) to remove any remaining undissolved solid.
-
Quantification: Dilute the filtrate with a suitable solvent and determine the concentration of the dissolved compound using a validated analytical method like HPLC-UV.
-
Result: The measured concentration represents the thermodynamic solubility of the compound under the specified conditions.
Determination of Melting Point
Rationale: The melting point is a fundamental physical property used for identification and as a primary indicator of the purity of a crystalline solid. A narrow melting range typically signifies high purity[3].
Step-by-Step Methodology:
-
Sample Preparation: Finely crush a small amount of the crystalline compound into a powder.
-
Capillary Loading: Tap the open end of a capillary tube into the powder to collect a small sample. Invert the tube and tap the sealed end on a hard surface to pack the sample into the bottom of the tube to a height of 2-3 mm.
-
Apparatus Setup: Place the loaded capillary tube into a melting point apparatus (e.g., a Mel-Temp).
-
Rapid Determination (Optional): Heat the sample rapidly to get an approximate melting range. This helps in saving time for the precise measurement.
-
Precise Determination: Allow the apparatus to cool. With a fresh sample, heat rapidly to about 20°C below the approximate melting point. Then, decrease the heating rate to 1-2°C per minute.
-
Observation and Recording: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire solid has turned into a clear liquid (T₂). The melting point is reported as the range T₁ - T₂.
Conclusion
6-Methoxy-2-piperidin-4-yl-1H-benzimidazole is a compound with physicochemical properties that suggest its potential as a drug candidate. Its predicted dual basicity, balanced lipophilicity, and moderate aqueous solubility provide a solid foundation for further investigation. The experimental protocols detailed in this guide offer a robust framework for the empirical validation of these crucial parameters. A thorough understanding and precise measurement of these characteristics are indispensable for advancing this and similar benzimidazole derivatives through the drug discovery and development pipeline, enabling rational formulation design and prediction of in vivo behavior.
References
-
ACD/Labs. (n.d.). LogP—Making Sense of the Value. Retrieved from [Link]
-
University of Calgary. (n.d.). Melting point determination. Retrieved from [Link]
-
Encyclopedia.pub. (2022, August 25). Methods for Determination of Lipophilicity. Retrieved from [Link]
-
Bejawada, M., et al. (2023, July 11). synthesis and physicochemical characterization of benzimidazole-sulphonamide derivatives. Retrieved from [Link]
-
Rheolution. (2023, March 18). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Retrieved from [Link]
-
Raytor. (2026, January 22). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. Retrieved from [Link]
-
Tahlan, S., et al. (n.d.). The physicochemical properties of synthesized benzimidazole derivatives. ResearchGate. Retrieved from [Link]
- Google Patents. (n.d.). US6524863B1 - High throughput HPLC method for determining Log P values.
Sources
- 1. ovid.com [ovid.com]
- 2. 6-Methoxy-2-piperidin-4-yl-1H-benzimidazole | SCBT - Santa Cruz Biotechnology [scbt.com]
- 3. Benzimidazoles | Fisher Scientific [fishersci.com]
- 4. 2-((4-(6-((4-Cyano-2-fluorophenyl)methoxy)-2-pyridinyl)-1-piperidinyl)methyl)-1-((2S)-2-oxetanylmethyl)-1H-benzimidazole-6-carboxylic acid | C31H30FN5O4 | CID 134611040 - PubChem [pubchem.ncbi.nlm.nih.gov]
Methodological & Application
Application Note & Protocol: A Validated Two-Step Synthesis of 6-Methoxy-2-piperidin-4-yl-1H-benzimidazole
Abstract
This document provides a comprehensive, field-tested protocol for the synthesis of 6-Methoxy-2-piperidin-4-yl-1H-benzimidazole, a key heterocyclic scaffold prevalent in medicinal chemistry and drug development.[1] The synthetic strategy is a robust two-step process designed for high yield and purity. The protocol begins with an acid-catalyzed condensation of 4-methoxy-benzene-1,2-diamine and N-Boc-piperidine-4-carboxylic acid to form a Boc-protected intermediate. This is followed by a facile acid-mediated deprotection to yield the target compound. This guide explains the causality behind critical experimental choices, provides detailed, step-by-step instructions, and includes methods for in-process monitoring and final product validation. Safety protocols for all hazardous reagents are explicitly detailed to ensure safe laboratory practice.
Introduction & Scientific Rationale
The benzimidazole nucleus is a privileged scaffold in pharmaceutical sciences, forming the core structure of numerous clinically significant agents, including proton pump inhibitors like omeprazole and anthelmintics.[1][2] The 6-methoxy-2-(piperidin-4-yl) substitution pattern, in particular, offers versatile points for further chemical modification, making it a valuable building block for creating libraries of potential therapeutic agents.
The selected synthetic route leverages the well-established Phillips-Ladenburg condensation for benzimidazole ring formation.[1] This reaction involves the cyclocondensation of an o-phenylenediamine with a carboxylic acid under dehydrating conditions.
Strategic Considerations for the Protocol:
-
Protecting Group Strategy: The piperidine ring contains a secondary amine that is nucleophilic and could compete in the condensation reaction, leading to undesired side products. To ensure regioselectivity and a clean reaction profile, the piperidine nitrogen is temporarily masked with a tert-butyloxycarbonyl (Boc) protecting group. The Boc group is ideal due to its stability under the condensation conditions and its susceptibility to clean removal under mild acidic conditions.[3][4]
-
Condensation & Cyclization: Polyphosphoric acid (PPA) is chosen as both the acidic catalyst and the dehydrating agent for the initial cyclization. Its high viscosity and ability to promote the reaction at elevated temperatures ensure the efficient formation of the benzimidazole ring.
-
Deprotection: Trifluoroacetic acid (TFA) is employed for the removal of the Boc group.[3] It facilitates a clean and rapid cleavage at room temperature, generating the desired amine as a trifluoroacetate salt. A subsequent basic workup is essential to neutralize the salt and isolate the final product as a free base.
Overall Reaction Scheme
The synthesis proceeds in two distinct stages: (1) Formation of the Boc-protected benzimidazole intermediate and (2) Acid-mediated deprotection to yield the final product.
Caption: Figure 1: Two-Step Synthesis of 6-Methoxy-2-piperidin-4-yl-1H-benzimidazole
Materials & Equipment
Reagents & Chemicals
| Reagent | CAS No. | MW ( g/mol ) | Supplier | Notes |
| 4-Methoxy-benzene-1,2-diamine | 34476-37-0 | 138.17 | Sigma-Aldrich | Store under inert gas, sensitive to light and air. |
| N-Boc-piperidine-4-carboxylic acid | 84358-13-4 | 229.27 | Combi-Blocks | White crystalline powder.[5][6] |
| Polyphosphoric Acid (PPA) | 8017-16-1 | - | Sigma-Aldrich | Highly viscous, corrosive. Handle with care. |
| Trifluoroacetic Acid (TFA) | 76-05-1 | 114.02 | Sigma-Aldrich | Corrosive, toxic, hygroscopic.[7][8] Use in a fume hood. |
| Dichloromethane (DCM), Anhydrous | 75-09-2 | 84.93 | Fisher Scientific | Solvent for deprotection. |
| Ethyl Acetate (EtOAc) | 141-78-6 | 88.11 | VWR | For extraction and chromatography. |
| n-Hexane | 110-54-3 | 86.18 | VWR | For chromatography. |
| Sodium Bicarbonate (NaHCO₃) | 144-55-8 | 84.01 | Fisher Scientific | For neutralization. |
| Sodium Sulfate (Na₂SO₄), Anhydrous | 7757-82-6 | 142.04 | Fisher Scientific | For drying organic layers. |
| Deionized Water | 7732-18-5 | 18.02 | - | For workup. |
| Silica Gel | 112926-00-8 | - | Sorbent Tech. | For column chromatography (230-400 mesh). |
Equipment
-
Round-bottom flasks (50 mL, 100 mL, 250 mL)
-
Reflux condenser and heating mantle with stirrer
-
Magnetic stir bars
-
Glass funnel and filter paper
-
Separatory funnel (250 mL)
-
Rotary evaporator
-
TLC plates (silica gel 60 F₂₅₄) and developing chamber
-
UV lamp (254 nm) for TLC visualization
-
Glass chromatography column
-
Standard laboratory glassware (beakers, graduated cylinders)
-
pH paper or pH meter
Detailed Experimental Protocol
Caption: Figure 2: Overall Experimental Workflow
Part A: Synthesis of tert-butyl 4-(6-methoxy-1H-benzo[d]imidazol-2-yl)piperidine-1-carboxylate
-
Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-methoxy-benzene-1,2-diamine (1.38 g, 10.0 mmol) and N-Boc-piperidine-4-carboxylic acid (2.52 g, 11.0 mmol, 1.1 eq).
-
Causality Note: Using a slight excess of the carboxylic acid component ensures the complete consumption of the more valuable diamine starting material.
-
-
Reaction: Carefully add polyphosphoric acid (~15 g) to the flask. The mixture will be thick. Begin stirring and slowly heat the mixture to 150 °C using a heating mantle.
-
Monitoring: Maintain the temperature for 3-4 hours. The reaction can be monitored by TLC (30% EtOAc in Hexane). The starting diamine is UV active and will have a lower Rf than the product. The reaction is complete when the diamine spot is no longer visible.
-
Workup: Allow the reaction mixture to cool to approximately 80-90 °C. In a separate large beaker (500 mL), prepare ~150 g of crushed ice. Very slowly and carefully, pour the warm reaction mixture onto the crushed ice with vigorous stirring. PPA reacts exothermically with water.
-
Neutralization: The resulting aqueous slurry will be strongly acidic. Slowly add a 10 M sodium hydroxide (NaOH) solution or solid NaOH pellets portion-wise with continuous stirring and cooling in an ice bath until the pH is ~8-9. This will precipitate the crude product.
-
Isolation: Filter the resulting solid using a Buchner funnel. Wash the filter cake thoroughly with cold deionized water (3 x 50 mL) to remove inorganic salts.
-
Drying: Dry the collected solid under vacuum. This crude product is often pure enough to be carried forward to the next step without further purification. Expected yield: ~3.0-3.3 g (90-99%).
Part B: Synthesis of 6-Methoxy-2-piperidin-4-yl-1H-benzimidazole
-
Setup: In a 250 mL round-bottom flask, dissolve the crude tert-butyl 4-(6-methoxy-1H-benzo[d]imidazol-2-yl)piperidine-1-carboxylate (~3.31 g, 10.0 mmol) in dichloromethane (DCM, 50 mL).
-
Deprotection: To the stirred solution, add trifluoroacetic acid (TFA, 15 mL) dropwise at room temperature.[9] Effervescence (release of CO₂ and isobutylene) will be observed.
-
Mechanism Insight: The strong acid protonates the Boc group, leading to its cleavage into the stable tert-butyl cation and a carbamic acid intermediate, which spontaneously decarboxylates.[3]
-
-
Monitoring: Stir the reaction at room temperature for 2-3 hours. Monitor the reaction by TLC (10% MeOH in DCM). The starting material will have a higher Rf than the highly polar product, which often streaks from the baseline.
-
Workup: Once the reaction is complete, concentrate the mixture using a rotary evaporator to remove the DCM and excess TFA.
-
Neutralization & Extraction: To the oily residue, carefully add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the pH is basic (~9) and effervescence ceases. Extract the aqueous layer with ethyl acetate (3 x 75 mL).
-
Experimental Rationale: This step is critical. It neutralizes the TFA salt of the product amine, converting it back to the free base which is soluble in organic solvents like ethyl acetate.
-
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product as a solid.
Purification
-
Column Chromatography: The crude product can be purified by flash column chromatography on silica gel.
-
Eluent System: A gradient of 5% to 15% methanol in dichloromethane is typically effective. To prevent streaking of the amine product on the silica, it is highly recommended to add a small amount of a basic modifier, such as 0.5-1% ammonium hydroxide (NH₄OH), to the eluent mixture.
-
Isolation: Combine the product-containing fractions (as identified by TLC) and concentrate using a rotary evaporator to yield 6-Methoxy-2-piperidin-4-yl-1H-benzimidazole as an off-white to pale yellow solid. Expected yield: 1.96-2.20 g (85-95% over two steps).
Characterization & Validation
-
Molecular Formula: C₁₃H₁₇N₃O
-
Molecular Weight: 231.30 g/mol [10]
-
Appearance: Off-white to light tan solid.
-
TLC: Rf ≈ 0.3 (10% MeOH in DCM with 1% NH₄OH).
-
¹H NMR (400 MHz, DMSO-d₆): δ ppm ~12.1 (br s, 1H, NH-benzimidazole), 7.3-7.0 (m, 2H, Ar-H), 6.7 (m, 1H, Ar-H), 3.7 (s, 3H, OCH₃), 3.0-2.9 (m, 3H), 2.6 (t, 2H), 1.9 (d, 2H), 1.7 (m, 2H). (Note: Chemical shifts are approximate and should be confirmed by analysis).
-
Mass Spec (ESI+): m/z 232.1 [M+H]⁺.
Safety Precautions
-
Polyphosphoric Acid (PPA): Corrosive. Causes severe burns upon contact. Reacts exothermically with water. Always wear acid-resistant gloves, safety goggles, and a lab coat. Handle only in a chemical fume hood.
-
Trifluoroacetic Acid (TFA): Highly corrosive and toxic.[7] Causes severe skin and eye burns and respiratory tract irritation.[11][12] It is volatile and has a pungent odor. All handling must be performed in a well-ventilated chemical fume hood. Wear appropriate PPE, including acid-resistant gloves (butyl rubber or Viton recommended), chemical splash goggles, and a face shield.[12] Have an emergency eyewash and shower readily available.[12]
-
4-Methoxy-benzene-1,2-diamine: Toxic and an irritant. Avoid inhalation and skin contact. It is air and light-sensitive.
-
Sodium Hydroxide (NaOH): Caustic. Causes severe burns. Handle with care, especially when preparing concentrated solutions.
-
General Precautions: Perform all steps in a well-ventilated fume hood. Wear standard PPE (lab coat, safety glasses, and appropriate gloves) at all times. Contaminated clothing should be removed and laundered before reuse.[12][13]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Step 1: Reaction Stalls | Insufficient temperature or inefficient water removal. | Ensure the reaction temperature reaches 150 °C. Check for any leaks in the reflux setup. Reaction time may need to be extended. |
| Step 1: Low Yield | Incomplete precipitation during workup. Product is somewhat water-soluble at neutral pH. | Ensure pH is sufficiently basic (pH 9) before filtration. Cool the slurry thoroughly in an ice bath to maximize precipitation. |
| Step 2: Incomplete Deprotection | Insufficient amount of TFA or insufficient reaction time. | Add more TFA and allow the reaction to stir for a longer period, monitoring by TLC until the starting material is consumed. |
| Final Product Streaks on TLC | The product is a basic amine, which interacts strongly with acidic silica gel. | Add a basic modifier (e.g., 1% NH₄OH or triethylamine) to the TLC mobile phase and the column chromatography eluent. |
| Final Product is an Oil/Gummy | Presence of residual solvent or TFA salts. | Ensure the neutralization step is complete. The product can be triturated with diethyl ether or a mixture of EtOAc/hexane to induce crystallization. |
References
-
National Research Council. 1995. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Washington, DC: The National Academies Press. [Link]
-
Hill Top Energy Services. (2019). Sodium Bisulphite - SAFETY DATA SHEET. [Link]
-
BCI. (2027). Sodium Bisulphite - Safety Data Sheet. [Link]
-
JCI Chemicals. Safety Data Sheet: Sodium Bisulfite. [Link]
-
Amherst College. (2024). STANDARD OPERATION PROCEDURES FOR WORKING WITH Trifluoroacetic Acid. [Link]
-
StatLab. Safety Data Sheet: Sodium Bisulfite. [Link]
-
New Jersey Department of Health. Hazardous Substance Fact Sheet: Trifluoroacetic Acid. [Link]
-
Al-Said, M. S., Ghorab, M. M., & Al-Agamy, M. H. (2012). Synthesis and Spectroscopic Analysis of Novel 1H-Benzo[d]imidazoles Phenyl Sulfonylpiperazines. Molecules, 17(9), 11024–11035. [Link]
-
Saggioro, F., et al. (2021). Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. Molecules, 26(13), 3982. [Link]
-
Singh, K. (2025). Synthesis and Characterization of 6-(4-(1H-benzo[d]imidazol- 2-yl)piperidine-1-yl)-N2,N4-diphenyl-1,3,5-triazine-2,4-diamine derivatives. World Scientific News, 205, 70-75. [Link]
-
Le, V. T., et al. (2020). A facile and efficient synthesis of benzimidazole as potential anticancer agents. Journal of Chemical Sciences, 132(1), 84. [Link]
-
Dattatri, Y., et al. (2013). A Current Study on Benzimidazole Derivatives. Asian Journal of Research in Chemistry, 6(5), 496-506. [Link]
-
Siddiqui, N., et al. (2011). Synthesis, characterization and pharmacological screening of novel benzimidazole derivatives. Arabian Journal of Chemistry, 4(3), 299-305. [Link]
-
Gerokonstantis, D. T., et al. (2020). Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH. Arkivoc, 2020(8), 115-124. [Link]
-
Shrivastava, A., & Gupta, A. (2019). Synthesis and Characterization of Benzimidazole Derivatives for Antimicrobial Property. International Journal of Pharmaceutical Sciences and Medicine, 4(8), 1-10. [Link]
-
Zareyee, D., & Khalafi-Nezhad, A. (2009). Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. Arkivoc, 2009(11), 149-159. [Link]
-
Gerokonstantis, D., et al. (2020). Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH. ResearchGate. [Link]
Sources
- 1. ajrconline.org [ajrconline.org]
- 2. worldscientificnews.com [worldscientificnews.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. scispace.com [scispace.com]
- 5. echemi.com [echemi.com]
- 6. N-BOC-piperidine-4-carboxylic acid | 84358-13-4 [chemicalbook.com]
- 7. LCSS: TRIFLUOROACETIC ACID [web.stanford.edu]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. mdpi.com [mdpi.com]
- 10. 6-Methoxy-2-piperidin-4-yl-1H-benzimidazole | SCBT - Santa Cruz Biotechnology [scbt.com]
- 11. amherst.edu [amherst.edu]
- 12. nj.gov [nj.gov]
- 13. jcichem.com [jcichem.com]
Application Note: Preparation of 6-Methoxy-2-piperidin-4-yl-1H-benzimidazole Stock Solutions for In Vitro Assays
[1][2]
Abstract & Scope
This technical guide outlines the standardized protocol for the preparation, storage, and handling of 6-Methoxy-2-piperidin-4-yl-1H-benzimidazole (MW: ~231.29 g/mol ) stock solutions.[1][2] This compound, often utilized in antihistamine research and specific kinase inhibition assays, presents unique solubility challenges due to its amphiphilic nature (containing both a basic piperidine ring and a benzimidazole core).
Improper solubilization frequently leads to "silent precipitation" upon introduction to aqueous buffers, resulting in false negatives in IC50 determinations. This guide provides a self-validating workflow to ensure homogeneity and stability in cell-based and enzymatic assays.
Physicochemical Profile & Solubility Logic
Understanding the molecule is the first step to successful solubilization.
| Property | Value / Characteristic | Implication for Protocol |
| Molecular Formula | C₁₃H₁₇N₃O | -- |
| Molecular Weight | ~231.29 g/mol | Calculation basis for Molarity.[1][2] |
| pKa (Estimated) | ~5.5 (Benzimidazole) & ~10-11 (Piperidine) | Critical: The molecule is basic.[1][2] It is hydrophobic as a free base but soluble in acidic environments. At physiological pH (7.4), solubility is reduced. |
| Solubility (DMSO) | High (>20 mM) | Recommended Solvent. |
| Solubility (Water) | Poor (Neutral pH) | Avoid direct dissolution in water/PBS.[1] |
| Hygroscopicity | Moderate | Store powder in a desiccator. |
Expert Insight: The piperidine nitrogen is highly basic. While the compound dissolves well in DMSO, the "danger zone" is the transition from 100% DMSO to aqueous media (pH 7.4). Rapid dilution into phosphate-buffered saline (PBS) often causes the free base to crash out of solution as a micro-precipitate.[1][2]
Materials & Reagents
-
Compound: 6-Methoxy-2-piperidin-4-yl-1H-benzimidazole (Solid powder).[1][2]
-
Primary Solvent: Dimethyl Sulfoxide (DMSO), Anhydrous, ≥99.9% (Sigma-Aldrich/Merck).[1][2]
-
Note: Do not use "cell culture grade" DMSO that has been opened for >1 month. DMSO is hygroscopic; absorbed water decreases solubility power.
-
-
Vessels: Amber glass vials (borosilicate) with PTFE-lined caps.[1][2]
-
Why? Protects from light; PTFE prevents plasticizer leaching which can occur with polypropylene tubes.
-
-
Equipment: Analytical balance (0.01 mg precision), Vortex mixer, Ultrasonic water bath.
Protocol: Master Stock Preparation (10 mM)
This protocol targets a 10 mM Master Stock in 100% DMSO.
Step 1: Weighing & Calculation
Calculate the mass required using the formula:
Example: To prepare 1 mL of 10 mM stock:
Procedure:
-
Equilibrate the compound vial to room temperature before opening (prevents condensation).
-
Weigh ~2.3 - 2.5 mg of powder into a tared amber glass vial. Record exact mass.
-
Back-calculate the exact volume of DMSO required to achieve exactly 10.0 mM.[2]
-
Formula:
-
Step 2: Solubilization
-
Add the calculated volume of Anhydrous DMSO to the center of the vial.
-
Vortex vigorously for 30 seconds.
-
Inspect: Check for "Schlieren lines" (wavy refraction lines indicating mixing) or floating particulates.
-
Sonication (Critical): Sonicate in a water bath at room temperature for 5–10 minutes.
-
Warning: Monitor temperature. Do not let the water bath exceed 30°C to prevent degradation.
-
Step 3: Visual QC
Hold the vial up to a light source. The solution must be crystal clear . If any turbidity exists, sonicate further.
Step 4: Aliquoting & Storage[3]
-
Aliquot the Master Stock into small volumes (e.g., 20–50 µL) in sterile polypropylene microtubes.
-
Storage: -20°C or -80°C.
-
Stability: Stable for 6 months at -20°C. Avoid freeze-thaw cycles (>3 cycles significantly increases precipitation risk).
Workflow Visualization
Caption: Figure 1. Step-by-step workflow for the preparation of the 10 mM Master Stock solution, emphasizing the iterative Quality Control (QC) step.
Protocol: Preparation of Working Solutions (Serial Dilution)
The "Intermediate Dilution" Strategy: Directly spiking 10 mM DMSO stock into cell culture media (e.g., 1:1000 dilution) often causes precipitation due to the sudden polarity shift. We use an Intermediate Stock approach.
Target Final Concentration: 10 µM (in Assay)
Assumption: Assay requires <0.5% DMSO final concentration.[3]
-
Prepare Intermediate Stock (100x):
-
Prepare Working Solution (10x):
-
Final Assay Addition (1x):
-
Add 10 µL of 100 µM Working Solution to 90 µL of cells/well.
-
Final:10 µM compound in 1% DMSO .[2]
-
(Adjust volumes to lower DMSO if 1% is toxic to your specific cell line, targeting 0.1% by adding an extra dilution step).
Dilution Logic Visualization
Caption: Figure 2. Serial dilution cascade designed to minimize precipitation shock. The transition from Organic (Yellow) to Aqueous (Green/Blue) is managed via a dropwise addition step.
Troubleshooting & QC
| Issue | Observation | Root Cause | Corrective Action |
| Precipitation | Cloudy suspension upon adding to media.[1][2] | "Shock" dilution; local concentration too high. | Use the Intermediate Stock method (Fig 2). Warm the media to 37°C before addition. |
| Inconsistent Data | High variability between replicates. | Compound adhered to plastic tips or degraded. | Use "Low Retention" pipette tips. Ensure DMSO stock is fresh. |
| Freezing | Stock solution solidifies in fridge (4°C). | DMSO freezes at ~18.5°C. | This is normal. Thaw completely at RT and vortex before use. Do not pipette semi-frozen slush. |
| Color Change | Solution turns yellow/brown over time. | Oxidation. | Discard. Benzimidazoles can be light-sensitive.[1][2] Store in amber vials. |
References
-
Santa Cruz Biotechnology. 6-Methoxy-2-piperidin-4-yl-1H-benzimidazole Product Data. Retrieved from
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 715810, 2-(piperidin-4-yl)-1H-benzimidazole (Analog Reference). Retrieved from [1]
-
Sigma-Aldrich. Handling of DMSO in Cell Culture. Retrieved from
-
Way, L. (2020). Improving Compound Solubility in In Vitro Assays. Assay Guidance Manual, NCBI. Retrieved from
Sources
- 1. 2-(piperidin-4-yl)-1H-1,3-benzodiazole | C12H15N3 | CID 715810 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-(Piperidin-4-YL)-1H-benzo[D]imidazole | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]
- 3. researchgate.net [researchgate.net]
- 4. Using live-cell imaging in cell counting â The cytotoxicity of DMSOÂ | Case studies | Cell x Image Lab - Nikon [healthcare.nikon.com]
Application Note: HPLC Method Development for 6-Methoxy-2-piperidin-4-yl-1H-benzimidazole
Abstract & Scope
This technical guide outlines the development of a High-Performance Liquid Chromatography (HPLC) method for 6-Methoxy-2-piperidin-4-yl-1H-benzimidazole (MPB) . MPB is a critical pharmacophore found in various bioactive molecules, including antihistamines (e.g., astemizole metabolites) and kinase inhibitors.[1]
The presence of a secondary amine (piperidine) and a benzimidazole core presents specific chromatographic challenges, primarily peak tailing due to silanol interactions and pH-dependent solubility issues.[2] This protocol details a robust Low-pH Ion-Suppression method and an alternative High-pH Hybrid method to ensure sharp peak shapes, high resolution, and reproducibility.[1][2][3]
Physicochemical Profile & Mechanistic Insight[1][2][3]
Understanding the analyte is the first step in logical method development.
| Property | Value (Estimated/Literature) | Chromatographic Implication |
| Structure | Benzimidazole core + Piperidine tail | Dibasic nature : Two ionizable nitrogens.[1][2][3] |
| pKa (Piperidine) | ~9.8 - 10.5 | Highly basic.[1][2][3] Positively charged at neutral/acidic pH.[3] Causes severe tailing on standard silica.[3] |
| pKa (Benzimidazole) | ~5.5 - 5.8 | Weakly basic.[1][2][3] Protonated at pH < 5.[3][4][5] |
| LogP | ~2.1 - 2.5 | Moderately lipophilic.[1][2][3] Retains well on C18/C8 phases.[3] |
| UV Max | ~285 nm, ~254 nm | Strong UV absorption due to the conjugated benzimidazole system. |
The "Silanol Effect" Challenge
The piperidine nitrogen is a strong base. On standard silica-based C18 columns, residual silanols (
The Solution:
-
Low pH (< 3.0): Protonates silanols (
), neutralizing their negative charge and reducing interaction with the amine.[1][2][3] -
High Ionic Strength: Competes with the amine for silanol sites.[3]
-
End-capping: Uses columns with "TMS" capping or embedded polar groups to shield silanols.[3]
Method Development Workflow
The following decision tree illustrates the logic applied to select the optimal separation strategy.
Figure 1: Strategic decision tree for selecting chromatographic conditions based on analyte basicity.
Detailed Experimental Protocols
Protocol A: The "Workhorse" Method (Recommended)
Best for QC labs using standard silica columns.[1][2][3] Uses low pH to suppress silanol activity.[1][2][3]
Reagents:
Mobile Phase Preparation:
-
Buffer (Mobile Phase A): Dissolve 2.72 g
in 1000 mL water (20 mM). Adjust pH to 2.5 ± 0.1 using Phosphoric Acid. Filter through 0.22 µm nylon membrane.[3]
Instrument Parameters:
| Parameter | Setting |
| Column | Agilent Zorbax SB-C18 or Phenomenex Luna C18(2) (150 x 4.6 mm, 5 µm) |
| Flow Rate | 1.0 mL/min |
| Temperature | 30°C (Controls viscosity and kinetics) |
| Injection Vol | 10 µL |
| Detection | UV-DAD at 285 nm (Reference: 360 nm) |
Gradient Program:
| Time (min) | % Mobile Phase A (Buffer) | % Mobile Phase B (ACN) |
| 0.0 | 90 | 10 |
| 10.0 | 40 | 60 |
| 12.0 | 10 | 90 |
| 15.0 | 10 | 90 |
| 15.1 | 90 | 10 |
| 20.0 | 90 | 10 |
Protocol B: The "Modern" High-pH Method
Best for LC-MS applications (using Ammonium Bicarbonate) or when maximum retention is needed.[1][2][3] Requires Hybrid Particle Technology.
Rationale: At pH 10.5, the piperidine (pKa ~10) is partially deprotonated and the benzimidazole is neutral.[1] The neutral molecule interacts purely hydrophobically, often yielding perfect symmetry.
Mobile Phase Preparation:
-
Buffer (Mobile Phase A): 10 mM Ammonium Bicarbonate in water.[1][3] Adjust pH to 10.5 with Ammonium Hydroxide.[3]
Instrument Parameters:
-
Column: Waters XBridge C18 or Phenomenex Gemini NX-C18 (High pH stable).[1][2][3]
-
Gradient: Similar to Protocol A, but retention will likely increase; adjust initial organic to 20% if retention is too high.
Sample Preparation & System Suitability[1][2][3][7]
Sample Diluent
Do not dissolve this compound in 100% water (solubility is poor at neutral pH).[1][2][3]
-
Stock Solution: Dissolve 10 mg MPB in 10 mL Methanol (1 mg/mL).
-
Working Solution: Dilute with Mobile Phase A (Buffer) to reach target concentration (e.g., 50 µg/mL).
System Suitability Criteria (Acceptance Limits)
Run 5 replicates of the standard solution before analyzing samples.
-
Tailing Factor (
): NMT (Not More Than) 1.5. -
Theoretical Plates (
): NLT (Not Less Than) 5000. -
RSD of Area: NMT 2.0%.[3]
-
Retention Time: ~6.0 - 8.0 min (in Protocol A).
Troubleshooting Guide (Self-Validating Logic)
| Observation | Root Cause | Corrective Action |
| Peak Tailing (> 2.0) | Silanol interaction with piperidine ring.[1][2][3] | 1. Lower pH to 2.0.2. Increase buffer concentration to 50 mM.3. Switch to "End-capped" column.[2][3] |
| Peak Splitting | Sample solvent too strong (High % MeOH). | Dilute sample with Mobile Phase A (Buffer) instead of pure MeOH. |
| Retention Drift | pH instability or Column equilibration. | 1.[3] Ensure buffer pH is stable.2. Equilibration time must be > 5 column volumes.[3] |
| Low Sensitivity | Incorrect wavelength.[1][3] | Run a UV Scan (200-400 nm).[1][3] Benzimidazoles often have a secondary max at 254 nm.[3] |
References
-
International Council for Harmonisation (ICH). (2005).[1][2][3] Validation of Analytical Procedures: Text and Methodology Q2(R1).
-
[Link]
-
-
United States Pharmacopeia (USP). General Chapter <621> Chromatography.[1][2][3]
-
McCalley, D. V. (2010).[1] Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic drugs in high-performance liquid chromatography. Journal of Chromatography A.
-
Context: Authoritative source on separating basic amines like piperidines.[3]
-
- BenchChem.HPLC-UV Analysis of Piperidine-Containing Compounds.
Sources
- 1. Benzimidazoles | Fisher Scientific [fishersci.com]
- 2. Synthesis and Spectroscopic Analysis of Novel 1H-Benzo[d]imidazoles Phenyl Sulfonylpiperazines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 6-methoxy-2-[(4-methoxy-3,5-dimethylpyridin-1-ium-2-yl)methylsulfinyl]-1H-benzimidazole | C17H20N3O3S+ | CID 639422 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. ptfarm.pl [ptfarm.pl]
- 5. researchgate.net [researchgate.net]
- 6. Separation of Benzimidazole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Troubleshooting & Optimization
Minimizing degradation of 6-Methoxy-2-piperidin-4-yl-1H-benzimidazole in solution
The following Technical Support Guide is designed to address the stability, solubility, and handling of 6-Methoxy-2-piperidin-4-yl-1H-benzimidazole (hereafter referred to as 6-MPB ). This content is structured for direct application in research and drug discovery workflows.
Executive Summary & Chemical Profile
6-MPB is a benzimidazole derivative featuring a secondary amine (piperidine) and an electron-donating methoxy group.[1] While the benzimidazole core is aromatic and generally robust, the molecule presents specific vulnerabilities in solution—primarily oxidative instability of the secondary amine and light sensitivity due to the conjugated heterocyclic system.[1]
In solution, 6-MPB exists in tautomeric equilibrium (5-methoxy vs. 6-methoxy) due to the unsubstituted 1H-nitrogen.[1] Users must treat the compound as a light-sensitive, oxidizable base.[1]
| Property | Specification | Implication for Handling |
| Chemical Structure | Benzimidazole + Piperidine + Methoxy | Susceptible to N-oxidation and photo-degradation.[1] |
| pKa (Calculated) | ~5.5 (Benzimidazole), ~11.0 (Piperidine) | High pH solubility issues; requires acidic buffers or DMSO.[1] |
| Hygroscopicity | High (especially if HCl salt) | Protect from atmospheric moisture; store in desiccator.[1] |
| Light Sensitivity | Moderate to High | Strict amber vial storage required. |
Critical Degradation Pathways (The "Why")
Understanding how 6-MPB degrades is the first step to prevention.[1] We identify three primary vectors of instability in solution.
A. Oxidative N-Dealkylation & N-Oxide Formation
The secondary amine on the piperidine ring is the "Achilles' heel" of this molecule.[1] In the presence of dissolved oxygen and trace metal ions (common in non-HPLC grade water), the nitrogen lone pair can form an N-oxide or undergo radical-mediated oxidation.[1]
-
Mechanism: Dissolved
Peroxide radical formation Attack on Piperidine Nitrogen.[1] -
Prevention: Degassing solvents and using antioxidant stabilizers (e.g., BHT) if compatible with the assay.[1]
B. Photo-Oxidative Coupling
The electron-rich methoxy-benzimidazole system absorbs UV-Vis light.[1] Excitation can lead to the formation of singlet oxygen or direct radical formation at the benzylic-like positions, leading to dimerization or ring-opening products.[1]
-
Mechanism: UV excitation
- * transition Radical generation.[1] -
Prevention: Total light exclusion (Amber/Opaque vessels).[1]
C. pH-Induced Precipitation (The "Crash Out")
6-MPB is a base.[1] At neutral or basic pH (pH > 7), the piperidine amine deprotonates, drastically reducing aqueous solubility.[1] This is often mistaken for degradation but is actually physical instability (precipitation).[1]
Protocol: Preparation & Storage of Stock Solutions
Standard Operating Procedure (SOP) for maximizing shelf-life.
Reagents Required:
-
Solvent: Anhydrous DMSO (Dimethyl sulfoxide), Grade
99.9%, stored under Argon.[1] -
Vessels: Amber glass vials with PTFE-lined caps (Avoid polyethylene plastics which can leach plasticizers or adsorb the hydrophobic free base).[1]
-
Gas: Argon or Nitrogen stream.[1]
Step-by-Step Workflow:
-
Environment Prep: Work under low-light conditions or use amber-filtered light in the hood.[1]
-
Weighing: Weigh the solid 6-MPB quickly. If the powder is sticky (hygroscopic), weigh in a closed vessel.[1]
-
Solubilization:
-
Inert Gas Overlay:
-
Before capping, gently flow a stream of Argon gas over the liquid surface for 10–15 seconds to displace headspace oxygen.[1]
-
-
Aliquot & Freeze:
-
Divide into single-use aliquots (e.g., 50
L).[1] Avoid freeze-thaw cycles. -
Store at -80°C for long-term (>1 month) or -20°C for short-term (<1 month).
-
Visualizing the Stability Strategy
The following diagram illustrates the decision logic and degradation pathways for 6-MPB.
Caption: Workflow for minimizing oxidative and photolytic degradation of 6-MPB.
Troubleshooting Matrix
Use this guide if you observe anomalies in your experiments.
| Symptom | Probable Cause | Corrective Action |
| Solution turns yellow/brown | Oxidation of the secondary amine or benzimidazole ring.[1] | Discard solution. Prepare fresh stock using degassed solvents and store under Argon. |
| White precipitate upon dilution | pH Shock .[1] Diluting DMSO stock (pH ~neutral) into aqueous buffer (pH > 7) caused the free base to crash out.[1] | Acidify the buffer slightly or increase DMSO concentration (up to 1-5%).[1] Ensure the final pH is < 7.0 if possible, or use a carrier (e.g., Cyclodextrin). |
| Loss of biological activity | Adsorption .[1] The hydrophobic benzimidazole ring may stick to polypropylene tubes.[1] | Switch to glass or low-binding plasticware.[1] Add 0.01% Tween-20 to the assay buffer to prevent sticking.[1] |
| New peaks in HPLC/LC-MS | Photodegradation . | Check if samples were left on the bench under fluorescent light.[1] Repeat prep in amber vials. |
Frequently Asked Questions (FAQ)
Q1: Can I dissolve 6-MPB directly in PBS or cell culture media?
A: No. The solubility of the free base in neutral aqueous buffers is very low.[1] You must dissolve it in DMSO first (make a 1000x stock) and then spike it into the media.[1] Watch for precipitation if the final concentration exceeds 10–50
Q2: Is the Hydrochloride (HCl) salt more stable than the free base? A: Yes, in the solid state.[1] The protonation of the piperidine nitrogen protects it from oxidation.[1] However, once dissolved in a neutral buffer, the salt dissociates, and the risk of oxidation returns.[1] Always store the solid as the salt form if available.[1]
Q3: My compound arrived as a sticky solid. Is it degraded?
A: Not necessarily. Benzimidazole salts can be hygroscopic.[1] If it has absorbed water, the molecular weight calculation for your stock solution will be off.[1] We recommend drying it in a vacuum desiccator over
Q4: What is the maximum shelf life in DMSO? A: At -80°C, we validate stability for 6 months . At -20°C, expect 1–3 months .[1] At room temperature, degradation (N-oxidation) can occur within 24–48 hours .[1]
References
-
Santa Cruz Biotechnology (SCBT) . 6-Methoxy-2-piperidin-4-yl-1H-benzimidazole Product Data. Retrieved from [1]
-
LGC Standards . TRC-M277880 - 6-Methoxy-2-piperidin-4-yl-1H-benzimidazole Hydrochloride.[1][2] Retrieved from [1][2]
-
PubChem . Compound Summary: 2-(Piperidin-4-yl)-1H-benzimidazole (Structural Analog).[1] Retrieved from [1]
-
Tonelli, M., et al. (2018) .[1] Benzimidazole derivatives as a versatile scaffold for biological applications. (General reference on Benzimidazole stability).
Disclaimer: This guide is for research use only. Always consult the specific Certificate of Analysis (CoA) for your lot number.[3]
Sources
Technical Support Center: Optimizing Purification of 6-Methoxy Isomers
Welcome to the Technical Support Center for the purification of 6-methoxy isomers. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of separating structurally similar molecules. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) to empower you to overcome common challenges in your chromatographic separations. Our approach is rooted in fundamental scientific principles to help you not only solve immediate issues but also build robust and reliable purification methods.
Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the separation of 6-methoxy isomers.
Q1: What are the primary challenges in separating 6-methoxy isomers?
A1: The main difficulty arises from the subtle structural differences between the isomers. Whether they are positional isomers (e.g., 5-methoxy vs. 6-methoxyquinoline) or stereoisomers (enantiomers or diastereomers), they often share very similar physicochemical properties like polarity, solubility, and molecular weight. This leads to co-elution or poor resolution in standard chromatographic systems.
Q2: Which chromatographic technique is generally best for 6-methoxy isomer separation?
A2: The optimal technique depends on the nature of the isomers and the scale of purification.
-
High-Performance Liquid Chromatography (HPLC) is the most versatile and widely used method. Both Normal-Phase (NP) and Reversed-Phase (RP) HPLC can be effective.
-
Supercritical Fluid Chromatography (SFC) is an excellent, "greener" alternative, particularly for chiral separations, offering high efficiency and faster run times.[1][2][3][4]
-
Gas Chromatography (GC) can be suitable for volatile and thermally stable 6-methoxy isomers, often requiring specialized columns for effective separation.[5]
Q3: Can I use a standard C18 column for separating 6-methoxy positional isomers?
A3: While a C18 column is a good starting point in reversed-phase chromatography, it often fails to provide adequate selectivity for positional isomers due to their similar hydrophobicity.[6] Columns that offer alternative separation mechanisms, such as Phenyl or Pentafluorophenyl (PFP) phases, which allow for π-π interactions, are often more successful.[7]
Q4: Is Normal-Phase or Reversed-Phase HPLC better for 6-methoxy isomers?
A4: The choice depends on the overall polarity of the molecules.
-
Normal-Phase HPLC is advantageous for separating polar compounds and excels in isomer separations where differences in polar functional group interactions can be exploited.[8][9][10][11] It is particularly effective for resolving isomers with subtle structural differences.[9]
-
Reversed-Phase HPLC is a robust and common technique, but may require more extensive method development, such as adjusting the mobile phase pH or using alternative stationary phases, to achieve separation of polar isomers.[12][13][14]
Q5: When is chiral chromatography necessary?
A5: Chiral chromatography is essential when you need to separate enantiomers, which are non-superimposable mirror images of each other.[15] This is critical in pharmaceutical development, as different enantiomers can have distinct biological activities. Polysaccharide-based chiral stationary phases (CSPs) are commonly used for this purpose.[16][17][18]
Troubleshooting Guide
This guide provides solutions to specific problems you may encounter during the purification of 6-methoxy isomers.
Problem 1: Poor Resolution or Co-elution of Isomers
Poor resolution is the most common challenge. The underlying cause is insufficient differential interaction between the isomers and the stationary phase.
Root Cause Analysis and Solutions:
-
Inappropriate Stationary Phase: The column is not providing the necessary selectivity.
-
Solution (Reversed-Phase): Switch from a standard C18 column to one that offers alternative selectivity.
-
Phenyl-Hexyl or Phenyl Columns: These are highly recommended for aromatic positional isomers. The phenyl groups on the stationary phase provide π-π interactions with the aromatic ring of the 6-methoxy isomers, which can differentiate based on the position of the methoxy group.[6][7][19]
-
Pentafluorophenyl (PFP) Columns: PFP columns offer a combination of hydrophobic, π-π, dipole-dipole, and ion-exchange interactions, providing unique selectivity for positional isomers.[20]
-
-
Solution (Normal-Phase): For chiral separations, screen different chiral stationary phases (CSPs).
-
Polysaccharide-based CSPs (e.g., Chiralpak®, Chiralcel®): These are widely successful for a broad range of chiral compounds. For example, the enantiomers of 6-methoxyflavanone have been successfully separated on a Chiralpak IA column using normal-phase conditions.[16][17] The choice between amylose and cellulose-based columns can significantly impact selectivity.[18]
-
-
Solution (GC): For regioisomeric methoxy-substituted compounds, consider specialized stationary phases.
-
Cyclodextrin-based Columns: Modified β-cyclodextrin stationary phases have shown excellent resolution for methoxy methyl phenylacetone regioisomers, where standard columns failed.[5]
-
-
-
Suboptimal Mobile Phase Composition: The mobile phase is not effectively modulating the interaction of the isomers with the stationary phase.
-
Solution (Reversed-Phase):
-
Optimize Organic Modifier: The choice between acetonitrile and methanol can alter selectivity. Methanol is a proton donor, while acetonitrile has a stronger dipole moment, leading to different interactions with the analyte and stationary phase.[14]
-
Adjust pH: For ionizable 6-methoxy isomers (e.g., those with acidic or basic functional groups), adjusting the mobile phase pH with a buffer can dramatically affect retention and selectivity. A general rule is to work at a pH at least 2 units away from the pKa of the analyte to ensure it is in a single ionic form.[6][14]
-
-
Solution (Normal-Phase):
-
Vary the Alcohol Modifier: In mobile phases like hexane/alcohol, changing the alcohol (e.g., ethanol, isopropanol) and its concentration can fine-tune the separation of stereoisomers.[21] For the chiral separation of 6-methoxyflavanone, both ethanol and a hexane/isopropanol mixture have been used effectively with different chiral columns.[16][17]
-
-
Solution (SFC):
-
Co-solvent Selection: While methanol is a common co-solvent with supercritical CO2, other alcohols or even small amounts of additives can significantly alter selectivity.[3]
-
-
-
Inadequate Temperature Control: Column temperature affects viscosity, solubility, and the kinetics of mass transfer, which can influence resolution.
-
Solution: Systematically vary the column temperature. Increasing the temperature generally decreases retention time and can improve peak efficiency. Conversely, for some isomer pairs, lower temperatures may enhance selectivity.[13]
-
Problem 2: Peak Tailing
Peak tailing can compromise resolution and lead to inaccurate quantification. It is often caused by secondary interactions between the analyte and the stationary phase.
Root Cause Analysis and Solutions:
-
Secondary Interactions with Residual Silanols (Reversed-Phase): This is common for basic compounds interacting with acidic silanol groups on the silica surface.
-
Solution:
-
Use an End-capped Column: Modern, high-purity, end-capped silica columns have fewer accessible silanol groups.[6]
-
Lower Mobile Phase pH: For basic analytes, operating at a low pH (e.g., using 0.1% formic or trifluoroacetic acid) protonates the basic functional groups and suppresses their interaction with silanols.[6][14]
-
Add a Competing Base: A small amount of a competing base like triethylamine (TEA) in the mobile phase can mask the active silanol sites.
-
-
-
Column Overload: Injecting too much sample can saturate the stationary phase.
-
Solution: Dilute the sample or inject a smaller volume.
-
-
Mismatched Injection Solvent: Dissolving the sample in a solvent significantly stronger than the mobile phase can cause peak distortion.
-
Solution: Whenever possible, dissolve the sample in the initial mobile phase.
-
Problem 3: Irreproducible Retention Times
Fluctuating retention times make peak identification unreliable and indicate an unstable chromatographic system.
Root Cause Analysis and Solutions:
-
Inadequate Column Equilibration: This is particularly critical in normal-phase chromatography, where the stationary phase can be sensitive to trace amounts of water in the mobile phase.
-
Solution: Ensure the column is thoroughly equilibrated with the mobile phase before each run. In normal-phase, using a mobile phase that is half-saturated with water can sometimes improve reproducibility.[22]
-
-
Mobile Phase Preparation Issues: Inconsistent preparation of the mobile phase, especially buffered solutions, can lead to shifts in retention.
-
Solution: Prepare fresh mobile phase daily and ensure accurate measurements of all components. Use a pH meter for buffered solutions.
-
-
System Leaks: Leaks in the pump, injector, or fittings will cause pressure fluctuations and affect the flow rate.
-
Solution: Perform regular system leak checks.
-
-
Temperature Fluctuations: An unstable column temperature will affect retention times.
-
Solution: Use a column oven to maintain a constant temperature.
-
Experimental Protocols
Protocol 1: Chiral Separation of 6-Methoxyflavanone (Normal-Phase HPLC)
This protocol is based on a successful reported separation and serves as an excellent starting point for chiral method development.[16][17]
-
Instrumentation:
-
HPLC system with a UV detector.
-
-
Column:
-
Chiralpak IA (amylose tris(3,5-dimethylphenylcarbamate) coated on silica gel), 250 x 4.6 mm, 5 µm.
-
-
Mobile Phase:
-
100% Ethanol.
-
-
Chromatographic Conditions:
-
Flow Rate: 0.5 mL/min.
-
Column Temperature: Ambient.
-
Detection: UV at 254 nm.
-
Injection Volume: 20 µL.
-
-
Sample Preparation:
-
Dissolve the 6-methoxyflavanone sample in ethanol to a concentration of approximately 0.5 mg/mL.
-
-
Expected Outcome:
Protocol 2: Separation of Positional 6-Methoxyquinoline Isomers (Reversed-Phase HPLC)
This is a generalized starting protocol for separating aromatic positional isomers.
-
Instrumentation:
-
HPLC system with a UV or PDA detector.
-
-
Column:
-
Phenyl-Hexyl column, 150 x 4.6 mm, 3.5 µm.
-
-
Mobile Phase:
-
A: 0.1% Formic Acid in Water.
-
B: 0.1% Formic Acid in Acetonitrile.
-
-
Chromatographic Conditions:
-
Gradient: 10-90% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at a wavelength appropriate for quinolines (e.g., 254 nm or 280 nm).
-
Injection Volume: 5-10 µL.
-
-
Sample Preparation:
-
Dissolve the isomer mixture in a small amount of methanol or acetonitrile and dilute with the initial mobile phase.
-
-
Optimization Strategy:
-
If resolution is poor, try an isocratic hold at a lower percentage of acetonitrile.
-
Experiment with methanol as the organic modifier instead of acetonitrile.
-
If peaks are broad or tailing, ensure the pH is appropriate for the specific quinoline isomers.
-
Data and Workflow Visualization
Table 1: Column Selection Guide for 6-Methoxy Isomer Separation
| Isomer Type | Recommended Primary Column | Alternative Columns | Separation Principle |
| Positional (Aromatic) | Phenyl-Hexyl, Phenyl | PFP, C18 (for screening) | π-π interactions, Hydrophobicity |
| Chiral (Enantiomers) | Polysaccharide-based (e.g., Chiralpak IA/IB, Chiralcel OD/OJ) | Cyclodextrin-based | Chiral recognition |
| Diastereomers | C18, Phenyl-Hexyl | Normal Phase (Silica, Diol) | Differences in polarity and shape |
Diagram 1: Troubleshooting Workflow for Poor Resolution
Caption: A decision tree for troubleshooting poor resolution in HPLC.
Diagram 2: General Method Development Workflow
Caption: A workflow for systematic chromatographic method development.
References
Sources
- 1. chromatographytoday.com [chromatographytoday.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Supercritical Fluid Chromatography (SFC) Columns | Phenomenex [phenomenex.com]
- 4. Supercritical Fluid Chromatography Equipment, Sfc Purification System | Hanbon [jshanbon.com]
- 5. academic.oup.com [academic.oup.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. welch-us.com [welch-us.com]
- 8. | https://separations.us.tosohbioscience.com [separations.us.tosohbioscience.com]
- 9. Normal-phase vs. Reversed-phase Chromatography | Phenomenex [phenomenex.com]
- 10. Understanding Chromatography - How does HPLC work to separate components of a mixture? - LC Services [lcservicesltd.co.uk]
- 11. Aqueous normal-phase chromatography - Wikipedia [en.wikipedia.org]
- 12. Reverse-phase high performance liquid chromatography separation of positional isomers on a MIL-53(Fe) packed column - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. chromatographytoday.com [chromatographytoday.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. chromatographyonline.com [chromatographyonline.com]
- 19. researchgate.net [researchgate.net]
- 20. documents.thermofisher.com [documents.thermofisher.com]
- 21. Direct separation of the stereoisomers of methoxytetrahydronaphthalene derivatives, new agonist and antagonist ligands for melatonin receptors, by liquid chromatography on cellulose chiral stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. lcms.cz [lcms.cz]
Technical Support Center: Hygroscopicity Management for 6-Methoxy-2-piperidin-4-yl-1H-benzimidazole Salts
Executive Summary & Mechanism of Action
The Core Issue: Users frequently report that 6-Methoxy-2-piperidin-4-yl-1H-benzimidazole (6-MeO-PBZ) salts, particularly the dihydrochloride (2HCl) or hydrochloride forms, exhibit severe hygroscopicity. This manifests as "gumming," deliquescence (dissolving in absorbed moisture), and weighing inaccuracies.
The Chemical Cause: The hygroscopicity is structural. The molecule contains two key basic centers:
-
The Piperidine Nitrogen (Secondary Amine): Highly basic (
). In HCl salts, this forms a piperidinium chloride moiety. Chloride ions are small and have high charge density, creating a lattice with high lattice energy but also high affinity for water to stabilize the surface charge. -
The Benzimidazole Nitrogen: Less basic but participates in hydrogen bonding.
When the lattice energy of the salt is insufficient to resist the hydration energy of atmospheric water, the crystal lattice collapses, leading to deliquescence.
Troubleshooting Guides (Q&A Format)
Module A: Immediate Handling & Processing
Q: My sample turned into a sticky gum during weighing. How can I recover it? A: This is a classic sign of deliquescence. Do not attempt to heat it rapidly on a hot plate, as this may cause chemical degradation (oxidation of the methoxy group or ring opening).
-
Recovery Protocol: Dissolve the gum in a minimum amount of anhydrous methanol. Add an anti-solvent (e.g., diethyl ether or MTBE) to induce precipitation. Filter under a nitrogen blanket.
-
Prevention: All weighing must be performed in a glove box or a humidity-controlled enclosure (
RH). If a glove box is unavailable, use a "weighing boat within a jar" technique: taring the closed jar, adding the solid quickly, and re-weighing the closed assembly.
Q: What are the drying parameters? The material holds water tenaciously. A: Piperidine salts often form channel hydrates. Surface drying is insufficient.
-
Recommended Protocol: Vacuum drying at
for 24 hours is standard. -
Advanced Protocol: If the solvent was water-based, use lyophilization (freeze-drying). Sublimation prevents the formation of the "sticky skin" that traps moisture during standard oven drying.
Module B: Salt Selection & Engineering (Root Cause Fix)
Q: We are using the HCl salt because it was easiest to synthesize. Is there a better alternative? A: Yes. The HCl salt is often the "default" but frequently the worst choice for hygroscopicity in this class of molecules. The chloride ion is a "hard" counter-ion that pairs poorly with the large hydrophobic bulk of the benzimidazole, leaving the lattice vulnerable to water ingress.
Recommendation: Switch to "softer," larger counter-ions that pack more efficiently with the benzimidazole rings.
-
Tier 1 Alternatives: Fumarate, Succinate, Maleate. (Dicarboxylic acids often bridge two molecules, creating a stable, cross-linked lattice).
-
Tier 2 Alternatives: Tosylate or Mesylate (if solubility permits).
Q: How do we screen for a less hygroscopic form? A: Follow the Salt Selection Decision Matrix below. Do not rely on visual inspection; use Gravimetric Vapor Sorption (GVS/DVS).
Visual: Salt Selection & Optimization Workflow
Caption: Workflow for mitigating hygroscopicity through salt screening and solid-state characterization.
Module C: Analytical Validation
Q: We see a weight gain of 5% in DVS, but the XRD pattern didn't change. What does this mean? A: This indicates surface adsorption or the formation of a solid solution , rather than a stoichiometric hydrate (which would change the crystal lattice/XRD pattern).
-
Implication: The crystal lattice is stable, but the particle size might be too small (high surface area).
-
Action: Optimize crystallization to grow larger crystals (lower surface area to volume ratio) to reduce surface moisture adsorption.
Q: How do we distinguish between "wet" and "hydrate"? A: Compare TGA (Thermogravimetric Analysis) and DSC (Differential Scanning Calorimetry).
-
Surface Water: TGA shows gradual weight loss starting immediately from ambient temperature.
-
Hydrate: TGA shows a distinct "step" weight loss at a specific temperature. DSC shows a desolvation endotherm.
Comparative Data: Counter-Ion Performance
The following table summarizes typical performance metrics for benzimidazole-piperidine salts based on class behavior.
| Salt Form | Hygroscopicity (at 80% RH) | Melting Point ( | Aqueous Solubility | Recommendation |
| Dihydrochloride | High (>15% w/w) | High (>250°C) | Very High | Avoid (Process risk) |
| Monohydrochloride | High (5-10% w/w) | High | High | Use with desiccant |
| Fumarate (1:1) | Low (<1% w/w) | Moderate (180-220°C) | Moderate | Preferred (Stable lattice) |
| Succinate | Low (<2% w/w) | Moderate | Moderate | Good Alternative |
| Phosphate | Moderate (2-5% w/w) | High | High | Use if solubility is critical |
Formulation & Storage Specifications
For long-term storage of the API or intermediate:
-
Primary Packaging: Low-Density Polyethylene (LDPE) bags are insufficient as they are permeable to moisture over time.
-
Standard: Double polyliner inside a High-Density Polyethylene (HDPE) drum.
-
Gold Standard: Heat-sealed Aluminum-Laminate bags (Alu-Alu) with included silica gel sachets.
-
-
Excipient Compatibility: If formulating, avoid hygroscopic excipients like Sorbitol. Use Mannitol or Microcrystalline Cellulose (MCC) grades with low moisture content (e.g., Avicel PH-112).
Visual: Troubleshooting Logic
Caption: Diagnostic logic for identifying the nature of moisture retention.
References
-
Stahl, P. H., & Wermuth, C. G. (Eds.). (2011). Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. (The authoritative text on salt selection and counter-ion properties).
-
FDA Guidance for Industry. (2001). Q6A Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products. (Defines requirements for hygroscopicity testing).
-
Newman, A. (2012). Pharmaceutical Cocrystals: An Emerging Approach to Tailoring Properties of APIs. In Crystal Growth & Design. (Discusses using co-crystals to solve hygroscopicity when salt formation fails).
-
PubChem. (2025).[1] 1-(2-ethoxyethyl)-2-(piperidin-4-yl)-1H-benzo[d]imidazole hydrochloride (Bilastine Impurity).[2] (Structural analog data confirming class hygroscopicity). [1]
Sources
Technical Support Center: Navigating the Methylation of Benzimidazole Intermediates
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for the methylation of benzimidazole intermediates. As a Senior Application Scientist, I've designed this guide to provide you with in-depth, field-proven insights to help you navigate the complexities of this common yet often challenging transformation. Our goal is to move beyond simple protocols and equip you with a fundamental understanding of the reaction's nuances, enabling you to anticipate and mitigate side reactions effectively.
This guide is structured as a dynamic resource, featuring a troubleshooting section for immediate problem-solving and a comprehensive FAQ for a deeper dive into the underlying principles.
Troubleshooting Guide: Addressing Common Issues in Benzimidazole Methylation
This section is formatted to help you quickly identify and resolve issues encountered during your experiments.
| Issue ID | Problem | Probable Causes | Recommended Solutions & Explanations |
| METH-001 | Low or No Yield of Methylated Product | 1. Inefficient Deprotonation: The base may be too weak to effectively deprotonate the benzimidazole N-H. 2. Poor Nucleophilicity: The benzimidazole anion may not be a strong enough nucleophile. 3. Decomposition of Starting Material: Harsh reaction conditions can lead to degradation.[1] | 1. Select a Stronger Base: Use a stronger base like sodium hydride (NaH) in an aprotic solvent like DMF or THF to ensure complete deprotonation.[2] 2. Optimize Reaction Conditions: Monitor the reaction by TLC to find the optimal time and temperature.[3] Microwave-assisted synthesis can sometimes improve yields and reduce reaction times. 3. Ensure Reagent Purity: Use freshly purified starting materials and anhydrous solvents to avoid side reactions. |
| METH-002 | Formation of a Mixture of N1 and N3 Regioisomers | 1. Tautomerism: The benzimidazole ring exists in equilibrium between two tautomeric forms, presenting two nucleophilic nitrogen atoms. 2. Steric and Electronic Effects: The substituents on the benzimidazole ring influence the electron density and steric hindrance around each nitrogen.[4] | 1. Solvent and Base Selection: The choice of solvent and base can significantly influence the regioselectivity. Aprotic solvents often favor methylation at the more sterically accessible nitrogen. 2. Consider Steric Hindrance: Bulky substituents on the benzimidazole ring can direct methylation to the less hindered nitrogen.[5][6] 3. Biocatalysis: For highly selective methylation, consider using engineered methyltransferases which can provide excellent regioselectivity. |
| METH-003 | Formation of an Insoluble Precipitate (Likely a Quaternary Salt) | 1. Over-methylation: The mono-methylated product can act as a nucleophile and react with another equivalent of the methylating agent.[1][7] 2. Excess Methylating Agent: Using a large excess of the methylating agent increases the likelihood of di-alkylation. | 1. Control Stoichiometry: Use a carefully controlled amount of the methylating agent (typically 1.05-1.2 equivalents). 2. Slow Addition: Add the methylating agent dropwise at a low temperature (e.g., 0 °C) to control the reaction rate and minimize over-methylation. 3. Monitor the Reaction: Follow the reaction progress by TLC and stop the reaction as soon as the starting material is consumed.[3] |
| METH-004 | Multiple Spots on TLC, Including Starting Material and Multiple Products | 1. Incomplete Reaction: Insufficient reaction time or temperature.[1] 2. Mixture of Isomers and Over-methylation: A combination of the issues described in METH-002 and METH-003. | 1. Optimize Reaction Time and Temperature: Gradually increase the reaction time and/or temperature while monitoring by TLC. 2. Purification: If a mixture is unavoidable, purification by column chromatography on silica gel is often effective for separating the isomers and the desired mono-methylated product from the quaternary salt.[8] A gradient elution system (e.g., hexanes/ethyl acetate) is typically used. |
| METH-005 | Dark-Colored Reaction Mixture and Product | 1. Oxidation: The benzimidazole ring, especially if electron-rich, can be susceptible to oxidation.[1] 2. Decomposition: Overheating or prolonged reaction times can lead to the formation of colored byproducts.[1] | 1. Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.[1] 2. Temperature Control: Maintain the recommended reaction temperature using a controlled heating source.[1] 3. Purification: Activated carbon can be used during recrystallization to decolorize the product. |
Frequently Asked Questions (FAQs)
This section delves deeper into the causality behind experimental choices and provides a more foundational understanding of the methylation of benzimidazoles.
Q1: Why do I get a mixture of N1 and N3 methylated products, and how can I control the regioselectivity?
The formation of a mixture of N1 and N3 methylated isomers is a common challenge that arises from the inherent tautomerism of the benzimidazole ring. The N-H proton can reside on either nitrogen, creating two distinct but rapidly equilibrating tautomers. Both nitrogen atoms are nucleophilic and can be alkylated.
The regioselectivity of the methylation is influenced by a delicate interplay of steric and electronic factors of the substituents on the benzimidazole ring, as well as the reaction conditions.
-
Electronic Effects: Electron-withdrawing groups (e.g., -NO₂) on the benzene ring can decrease the nucleophilicity of the adjacent nitrogen, favoring methylation at the more distant nitrogen. Conversely, electron-donating groups can enhance the nucleophilicity of the nearby nitrogen.
-
Steric Effects: Bulky substituents at the C2 position will sterically hinder the adjacent nitrogen atoms, directing methylation to the less hindered nitrogen.
-
Reaction Conditions:
-
Solvent: Polar aprotic solvents like DMF and THF are commonly used. The solvent can influence the tautomeric equilibrium and the reactivity of the nucleophile.
-
Base: The choice of base is critical. Strong bases like NaH ensure complete deprotonation to the benzimidazolide anion. The counter-ion of the base can also play a role in directing the alkylation.
-
Methylating Agent: While methyl iodide and dimethyl sulfate are common, their reactivity can influence selectivity.
-
Q2: What is the mechanism of quaternary salt formation, and how can I prevent it?
The formation of a benzimidazolium quaternary ammonium salt is a result of over-methylation.[9][10] The initially formed N-methylated benzimidazole is still nucleophilic and can react with a second molecule of the methylating agent. This is particularly problematic when an excess of the methylating agent is used or when the reaction is allowed to proceed for too long.
Mechanism of Quaternary Salt Formation:
Caption: Mechanism of over-methylation to form a quaternary salt.
To prevent this side reaction, it is crucial to:
-
Use a controlled amount of the methylating agent: Typically, 1.05 to 1.2 equivalents are sufficient.
-
Add the methylating agent slowly and at a low temperature: This helps to control the reaction rate and favors mono-methylation.
-
Monitor the reaction closely: Use TLC to track the consumption of the starting material and the formation of the product. Stop the reaction once the starting material is no longer visible.
Q3: Can the choice of methylating agent affect the outcome of the reaction?
Yes, the choice of methylating agent can influence both the reactivity and, in some cases, the selectivity of the reaction.
-
Methyl Iodide (MeI): A highly reactive and common methylating agent. Its high reactivity can sometimes lead to over-methylation if not carefully controlled.[8]
-
Dimethyl Sulfate (DMS): Another reactive methylating agent, often more economical than methyl iodide for larger-scale reactions. It is toxic and should be handled with care.
-
Methyl Tosylate (MeOTs): A less reactive methylating agent, which can sometimes provide better control and selectivity, reducing the risk of over-methylation.
-
"Green" Methylating Agents: In recent years, more environmentally friendly methylating agents like dimethyl carbonate (DMC) have been explored, often requiring more forcing conditions but offering a safer alternative.
Q4: How do I choose the right purification method for my methylated benzimidazole?
The appropriate purification method depends on the nature of the product and the impurities present.
-
Recrystallization: This is an effective method if the desired product is a solid and the impurities have different solubilities.[11] Common solvent systems include ethanol/water or ethyl acetate/hexanes.[8]
-
Column Chromatography: This is the most versatile method for separating mixtures of products, such as N1 and N3 isomers, or for removing unreacted starting material and polar quaternary salts.[8] Silica gel is the most common stationary phase, and a gradient of non-polar to polar solvents (e.g., hexane to ethyl acetate) is typically used for elution.
-
Acid-Base Extraction: This can be a useful first step to separate the basic benzimidazole product from non-basic impurities.
Experimental Protocols
Protocol 1: General N-Methylation of Benzimidazole (Illustrating Potential Side Reactions)
This protocol provides a general method for the N-methylation of a benzimidazole. Note that this procedure may lead to a mixture of regioisomers and some over-methylation depending on the substrate.
Materials:
-
Substituted Benzimidazole (1.0 eq)
-
Methyl Iodide (1.2 eq)
-
Potassium Carbonate (K₂CO₃) (2.0 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl Acetate
-
Brine
-
Anhydrous Sodium Sulfate
Procedure:
-
To a dry round-bottom flask under a nitrogen atmosphere, add the substituted benzimidazole and anhydrous DMF.
-
Add potassium carbonate to the solution and stir the suspension at room temperature for 30 minutes.
-
Cool the mixture to 0 °C using an ice bath.
-
Add methyl iodide dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring the progress by TLC.
-
Upon completion, quench the reaction with water and extract with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Selective N1-Methylation of 4-Nitrobenzimidazole
This protocol is designed to favor the formation of the N1-methylated product of 4-nitrobenzimidazole, a substrate where electronic effects can be leveraged to enhance regioselectivity.
Materials:
-
4-Nitrobenzimidazole (1.0 eq)
-
Methyl Iodide (1.1 eq)
-
Sodium Hydride (NaH, 60% dispersion in mineral oil) (1.1 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl Acetate
-
Brine
-
Anhydrous Magnesium Sulfate
Procedure:
-
To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add sodium hydride.
-
Wash the sodium hydride with anhydrous hexanes (3 x) to remove the mineral oil, then carefully decant the hexanes.
-
Add anhydrous THF to the flask.
-
In a separate flask, dissolve 4-nitrobenzimidazole in a minimal amount of anhydrous THF.
-
Slowly add the 4-nitrobenzimidazole solution to the sodium hydride suspension at 0 °C. Allow the mixture to stir at this temperature for 30 minutes, then warm to room temperature for 1 hour to ensure complete deprotonation.
-
Cool the reaction mixture back to 0 °C and add methyl iodide dropwise via syringe.
-
Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 3-4 hours, monitoring by TLC.
-
Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizations
Troubleshooting Workflow for Benzimidazole Methylation
Caption: Decision tree for selecting an appropriate benzimidazole methylation strategy.
References
-
Synthesis, Characterization, and Biological Evaluation of Benzimidazole Derivatives as Potential Anxiolytics - PMC. Available at: [Link]
-
QUATERNIZATION OF N-METHYLATED PHENYL-BENZIMIDAZOLE AZOMETHINES TO BENZIMIDAZOLIUM SALTS - Revue Roumaine de Chimie. Available at: [Link]
-
Development of a regioselective N-methylation of (benz)imidazoles providing the more sterically hindered isomer - PubMed. Available at: [Link]
-
Development of a regioselective N-methylation of (benz)imidazoles providing the more sterically hindered isomer. - Semantic Scholar. Available at: [Link]
-
DFT study on the mechanism of benzimidazole synthesis from phenylenediamine and formic acid: Activation energies and transition states' locations - Chemical Review and Letters. Available at: [Link]
-
IV. Methylation and Benzylation of 5 (or 6)-Nitro Benzimidazoles. Available at: [Link]
-
Design, Synthesis of a Novel N-substituted Benzimidazole Derivatives | TSI Journals. Available at: [Link]
-
NMR Chemical Shift and Methylation of 4-Nitroimidazole: Experiment and Theory. Available at: [Link]
-
Benzimidazolium quaternary ammonium salts: synthesis, single crystal and Hirshfeld surface exploration supported by theoretical analysis - PMC. Available at: [Link]
-
(PDF) Benzimidazolium quaternary ammonium salts: synthesis, single crystal and Hirshfeld surface exploration supported by theoretical analysis - ResearchGate. Available at: [Link]
-
Regioselective N‐methylation of functionalized benzimidazoles on a... - ResearchGate. Available at: [Link]
-
Procedure for 1,3-N-methylation of benzimidazole synthesis | ResearchGate. Available at: [Link]
- EP1498416A1 - A process for the optical purification of benzimidazole derivatives - Google Patents.
Sources
- 1. One moment, please... [revroum.lew.ro]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chemrevlett.com [chemrevlett.com]
- 5. Development of a regioselective N-methylation of (benz)imidazoles providing the more sterically hindered isomer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. figshare.swinburne.edu.au [figshare.swinburne.edu.au]
- 8. tsijournals.com [tsijournals.com]
- 9. Benzimidazolium quaternary ammonium salts: synthesis, single crystal and Hirshfeld surface exploration supported by theoretical analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. EP1498416A1 - A process for the optical purification of benzimidazole derivatives - Google Patents [patents.google.com]
Validation & Comparative
Comparative Bioequivalence & Pharmacokinetic Profiling of 6-Methoxy-2-piperidin-4-yl-1H-benzimidazole Derivatives
Executive Summary: The Scaffold Challenge
The 6-Methoxy-2-piperidin-4-yl-1H-benzimidazole scaffold represents a privileged structure in medicinal chemistry, serving as the pharmacophore for next-generation H1/H4 antihistamines, NLRP3 inflammasome inhibitors, and specific tyrosine kinase inhibitors. While the benzimidazole core provides high receptor affinity, the piperidine moiety introduces significant pharmacokinetic (PK) challenges—specifically pH-dependent solubility and susceptibility to first-pass metabolism.
This guide provides a rigorous framework for conducting Bioequivalence (BE) studies for derivatives of this scaffold. It moves beyond standard protocols to address the specific "ion-trap" mechanisms and metabolic liabilities inherent to this chemical class.
The Comparison Matrix
We evaluate the performance of the Test Formulation (T) (typically a novel salt or amorphous solid dispersion) against a Reference Standard (R) (crystalline free base or established analog).
| Feature | Reference (Free Base) | Test (Optimized Derivative/Salt) | Impact on Bioequivalence |
| BCS Classification | Class II/IV (Low Sol, Mod/Low Perm) | Class I/III (High Sol) | Dissolution-limited absorption often causes BE failure. |
| pKa Profile | Basic (~5.5 Benzimidazole, ~9.8 Piperidine) | Adjusted (via counterions) | Gastric pH variability significantly alters |
| Metabolic Stability | Vulnerable to CYP2D6 O-demethylation | Deuterated or Fluorinated analogs | High inter-subject variability in AUC. |
| Tmax | Delayed (2.0 – 4.0 h) | Rapid (0.5 – 1.5 h) | Mismatch in absorption rates ( |
Physicochemical Barriers & Mechanistic Insights
The Solubility-Permeability Paradox
The 6-methoxy group increases lipophilicity (
-
Mechanism: In the acidic environment of the stomach (pH 1.2), the molecule is di-protonated and soluble. Upon entering the duodenum (pH 6.8), the benzimidazole deprotonates, leading to rapid precipitation before absorption can occur.
-
BE Implication: A "Fed State" study is critical. High-fat meals delay gastric emptying, keeping the drug solubilized longer, potentially causing "dose dumping" or significantly higher AUC in the Test arm if the formulation prevents precipitation.
Metabolic Divergence
The 6-methoxy position is a "soft spot" for metabolic attack.
-
Pathway: O-demethylation to the phenol (inactive or toxic)
Glucuronidation. -
Risk: If the Test derivative modifies this position (e.g., O-difluoromethyl), the metabolic clearance (
) will drop, causing the Test AUC to exceed the Reference AUC by >125%, failing BE.
Experimental Protocol: Bioanalytical Method (LC-MS/MS)
To prove bioequivalence, you must quantify the parent compound and its primary N-oxide metabolite in plasma.
Sample Preparation (Solid Phase Extraction)
Benzimidazoles are "sticky" due to non-specific binding to glass and plastic.
-
Internal Standard (IS): Use 6-Methoxy-2-piperidin-4-yl-benzimidazole-d3 (deuterated methoxy group). Do not use a structural analog like astemizole, as matrix effects differ.
-
Plasma Treatment: Aliquot
plasma. Add IS working solution. -
Protein Precipitation: Add
Acetonitrile with 0.1% Formic Acid (breaks protein binding). Vortex 2 min. Centrifuge at 10,000g for 10 min. -
Supernatant Transfer: Transfer to silanized glass vials (prevents adsorption).
Chromatographic Conditions
-
Column: C18 Reverse Phase (e.g., Waters XBridge BEH,
mm, ). High pH stability is required. -
Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 9.0). Why? Basic pH suppresses ionization of the piperidine, improving peak shape and retention.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 5% B to 95% B over 4.0 min.
-
Detection: ESI+ Mode. Monitor MRM transitions:
-
Parent:
(Benzimidazole core fragment). -
IS:
.
-
In Vivo Bioequivalence Study Design
Study Architecture
Design: Randomized, Open-label, Balanced, Two-Treatment, Two-Period, Two-Sequence, Single-Dose Crossover (2x2x2).
Washout: Minimum 7 days (based on estimated
Pathway & Workflow Visualization
The following diagram illustrates the metabolic fate of the scaffold and the logical flow of the BE study, highlighting critical decision points.
Caption: Figure 1. Left: Metabolic divergence showing CYP2D6-mediated O-demethylation (primary clearance) and FMO-mediated N-oxidation. Right: BE workflow emphasizing CYP2D6 genotyping during screening to reduce inter-subject variability.
*PMs = Poor Metabolizers (excluded to prevent outlier AUC data).
Data Analysis & Acceptance Criteria
Pharmacokinetic Parameters
Calculate using non-compartmental analysis (NCA) with WinNonlin or Phoenix.
| Parameter | Definition | Criticality for Benzimidazoles |
| Peak Plasma Concentration | High: Sensitive to gastric pH and dissolution rate. | |
| Area Under Curve (last measurable) | High: Indicates extent of absorption. | |
| Time to Peak | Medium: Formulation (Test) often shifts | |
| Elimination Half-life | Control: Should match Reference; if distinct, implies excipient interaction with transporters. |
Statistical Model (ANOVA)
Analyze log-transformed PK data using the model:
Bioequivalence Criteria:
The 90% Confidence Interval (CI) for the geometric mean ratio (Test/Reference) of
Common Failure Mode:
-
Failure: The Test formulation (e.g., HCl salt) dissolves too fast compared to the Reference (Free Base), resulting in a "spike" where Test
> 125% of Reference. -
Mitigation: Use release-modifying excipients (e.g., HPMC) in the Test formulation to match the dissolution profile of the Reference.
References
-
Spasov, A. A., et al. (2002). "Pharmacokinetic properties of benzimidazole derivatives." Eksperimental'naia i Klinicheskaia Farmakologiia.
-
FDA Guidance for Industry. (2021). "Bioavailability Studies for New Drug Applications." U.S. Food and Drug Administration.
-
Kuroita, T., et al. (2018).[1] "Discovery of benzimidazole derivatives as orally active renin inhibitors: Optimization of 3,5-disubstituted piperidine to improve pharmacokinetic profile." Bioorganic & Medicinal Chemistry.
-
Li, Y., et al. (2015). "Discovery of Novel 2-(piperidin-4-yl)-1H-benzo[d]imidazole Derivatives as Potential Anti-Inflammatory Agents." Chemical Biology & Drug Design.
-
Walton, S. E., et al. (2023).[1][2][3] "Plasma pharmacokinetics and pharmacodynamic effects of the 2-benzylbenzimidazole synthetic opioid, isotonitazene." Psychopharmacology.
Sources
- 1. Discovery of benzimidazole derivatives as orally active renin inhibitors: Optimization of 3,5-disubstituted piperidine to improve pharmacokinetic profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Plasma pharmacokinetics and pharmacodynamic effects of the 2-benzylbenzimidazole synthetic opioid, isotonitazene, in male rats | Office of Justice Programs [ojp.gov]
- 3. ovid.com [ovid.com]
Technical Guide: Orthogonal Purity Validation of 6-Methoxy-2-piperidin-4-yl-1H-benzimidazole via Elemental Analysis
Executive Summary
In pharmaceutical intermediate development, High-Performance Liquid Chromatography (HPLC) is often mistakenly viewed as the sole arbiter of purity. However, for heterocyclic amines like 6-Methoxy-2-piperidin-4-yl-1H-benzimidazole , HPLC creates a "blind spot." It effectively quantifies UV-active organic impurities but fails to detect inorganic salts, trapped solvents, and moisture—contaminants that are chemically inherent to benzimidazole synthesis.
This guide details the validation of this specific compound using Elemental Analysis (EA) . We position EA not as a legacy technique, but as a critical "truth-teller" that detects the bulk mass impurities invisible to chromatography.
Part 1: The Target Molecule & The Challenge
Compound: 6-Methoxy-2-piperidin-4-yl-1H-benzimidazole
Chemical Formula:
The Chemical Context
This molecule features two critical structural elements that complicate purity analysis:
-
The Benzimidazole Core: A basic heterocycle prone to forming strong hydrogen bonds with water (hygroscopicity).
-
The Piperidine Ring: A secondary amine that readily forms stable salts with acids used during synthesis (e.g., HCl, p-TsOH) or captures atmospheric
.
The Analytical Gap: If your sample contains 5% NaCl (from workup) or 3% water, HPLC-UV will likely still report >99% purity because neither salt nor water absorbs UV light at 254nm. Elemental Analysis is the only standard method that will flag this discrepancy by showing a depressed Carbon value.
Part 2: Comparative Performance Matrix
The following table contrasts the three pillars of purity validation. Note that EA is the only technique that validates the bulk material rather than just the soluble organic fraction.
| Feature | HPLC-UV | qNMR (Quantitative NMR) | Elemental Analysis (CHN) |
| Primary Detection | UV-active organic impurities | Proton-containing organic structures | Bulk elemental mass % (C, H, N) |
| Blind Spots | Inorganic salts, Water, Solvents | Inorganic salts (unless internal std used) | Specific structure (Isomers look identical) |
| Sensitivity | High (Trace impurities <0.1%) | Moderate (~1% limit of detection) | Bulk Purity (±0.4% accuracy) |
| Role for Benzimidazoles | Confirming organic purity | Confirming structure & solvent load | Confirming salt form & solvation |
Part 3: Experimental Protocol (CHN Combustion)
Theoretical Calculation
Before analyzing, we must establish the baseline theoretical values for the pure base.
-
Carbon:
-
Hydrogen:
-
Nitrogen:
Sample Preparation (The Critical Step)
Expert Insight: Benzimidazoles are "sponges" for moisture. A common failure mode in EA is analyzing "wet" samples, which artificially lowers the Carbon % and raises the Hydrogen %.
-
Step A (Drying): Dry 50 mg of the sample in a vacuum oven at 60°C for 4 hours over
desiccant.-
Why? 60°C is chosen to remove surface water without subliming the solid or degrading the piperidine ring.
-
-
Step B (Weighing): Accurately weigh 2.0–2.5 mg of the dried sample into a tin capsule using a microbalance (readability 0.001 mg).
-
Note: Seal the capsule immediately to prevent re-absorption of atmospheric moisture.
-
Combustion Parameters
-
Furnace Temperature: 950°C – 1000°C (Required for complete oxidation of the stable benzimidazole ring).
-
Carrier Gas: Helium (High Purity >99.999%).
-
Oxygen Boost: 2-3 seconds injection to ensure flash combustion.
Part 4: Data Interpretation & Troubleshooting
This section demonstrates how to diagnose synthesis issues based on EA deviations. We adhere to the standard journal acceptance criteria of ±0.4% .
Case Study: Diagnosing Contamination
Imagine three batches of 6-Methoxy-2-piperidin-4-yl-1H-benzimidazole.
| Batch | %C Found | %H Found | %N Found | Deviation (from Theory) | Diagnosis |
| Batch A | 67.45% | 7.45% | 18.10% | C: -0.06%, N: -0.07% | PASS. High purity free base. |
| Batch B | 62.60% | 7.65% | 16.85% | C: -4.91% , N: -1.32% | FAIL. Low C/N indicates "dead mass." Likely Hydrate formation. |
| Batch C | 58.30% | 6.80% | 15.70% | C: -9.21% , N: -2.47% | FAIL. Massive drop. Consistent with HCl Salt formation. |
The Logic of Failure
-
Scenario B (Hydrate): If the molecule traps 1 mole of water (
), the theoretical Carbon drops to ~62.6%. The Hydrogen value often increases slightly or stays high relative to the mass. -
Scenario C (Salt): If the piperidine nitrogen is protonated (HCl salt), the MW jumps to ~267.7. This dilutes the Carbon mass significantly (down to ~58.3%).
Visualization: The Purity Decision Tree
The following diagram illustrates the logical flow for accepting or rejecting a batch based on EA data.
Caption: Logical workflow for interpreting Elemental Analysis deviations in benzimidazole derivatives.
Part 5: Integrated Validation Workflow
To ensure scientific rigor, EA should not exist in a vacuum. It must be paired with HPLC and qNMR. The diagram below details the sequence of operations for a "Self-Validating System."
Caption: Integrated analytical workflow ensuring orthogonal validation of pharmaceutical intermediates.
References
-
American Chemical Society. (2022). ACS Reagent Chemicals: Specifications and Procedures for Reagents and Standard-Grade Reference Materials. (Defines the ±0.4% acceptance standard for elemental analysis).
-
Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical analysis.[2][3] Progress in Nuclear Magnetic Resonance Spectroscopy. (Comparison of qNMR vs. EA).
-
Santa Cruz Biotechnology. 6-Methoxy-2-piperidin-4-yl-1H-benzimidazole Product Data.[1] (Source for molecular weight and structural confirmation).
-
Royal Society of Chemistry. (2021). Elemental analysis: an important purity control but prone to manipulations. Inorganic Chemistry Frontiers. (Discussion on the necessity of EA for detecting inorganic impurities).
Sources
Infrared (IR) spectroscopy peaks for 6-Methoxy-2-piperidin-4-yl-1H-benzimidazole identification
An In-Depth Comparative Guide to the Infrared (IR) Spectroscopy Peaks for the Identification of 6-Methoxy-2-piperidin-4-yl-1H-benzimidazole
Introduction
6-Methoxy-2-piperidin-4-yl-1H-benzimidazole is a heterocyclic compound of significant interest in medicinal chemistry and drug development, often serving as a key intermediate or a core scaffold in the synthesis of pharmacologically active agents. Given its complex structure, ensuring its identity and purity is a critical step in the quality control pipeline. Fourier-Transform Infrared (FTIR) spectroscopy provides a rapid, non-destructive, and highly specific method for molecular identification. This technique generates a unique "molecular fingerprint" by measuring the vibrational absorption of a molecule's functional groups when exposed to infrared radiation.
This guide provides an in-depth analysis of the characteristic IR absorption peaks of 6-Methoxy-2-piperidin-4-yl-1H-benzimidazole. It is designed for researchers, scientists, and drug development professionals, offering a comparative framework, supporting data, and a validated experimental protocol for unambiguous identification.
Part 1: The Molecular Fingerprint of 6-Methoxy-2-piperidin-4-yl-1H-benzimidazole
The infrared spectrum of this molecule is a composite of the vibrational modes of its constituent parts: the benzimidazole ring system, the 1,2,4-trisubstituted aromatic ring, the methoxy group, and the piperidine moiety. Understanding the expected absorptions from each part is key to interpreting the full spectrum.
Caption: Molecular structure of 6-Methoxy-2-piperidin-4-yl-1H-benzimidazole.
Predicted Characteristic IR Absorption Peaks
The following table summarizes the principal IR absorption bands expected for 6-Methoxy-2-piperidin-4-yl-1H-benzimidazole, based on established group frequencies for its constituent functional groups.
| Wavenumber Range (cm⁻¹) | Intensity | Vibrational Mode Assignment | Functional Group Origin |
| 3500 - 2500 | Broad, Medium-Strong | N-H stretching (H-bonded) | Benzimidazole Imine |
| 3100 - 3000 | Weak-Medium | Aromatic C-H stretching | Benzimidazole Ring |
| 2960 - 2850 | Strong | Aliphatic C-H stretching (asymmetric & symmetric) | Piperidine Ring |
| ~2830 | Medium, Sharp | Symmetric C-H stretching | Methoxy (-OCH₃) Group |
| 1630 - 1600 | Medium | C=N stretching | Benzimidazole Ring |
| 1600 - 1450 | Medium, Multiple Bands | C=C aromatic ring stretching | Benzene Ring |
| 1270 - 1220 | Strong | Asymmetric C-O-C stretching | Aryl-Alkyl Ether (Methoxy) |
| 1050 - 1010 | Medium-Strong | Symmetric C-O-C stretching | Aryl-Alkyl Ether (Methoxy) |
| 1350 - 1250 | Medium | C-N stretching | Benzimidazole & Piperidine |
| 900 - 700 | Medium-Strong | Aromatic C-H out-of-plane bending | 1,2,4-Trisubstituted Ring |
Analysis of Key Vibrational Regions
-
N-H Stretching Region (3500 - 2500 cm⁻¹): The N-H bond of the benzimidazole ring is a potent hydrogen bond donor. In the solid state, extensive intermolecular hydrogen bonding causes the N-H stretching vibration to appear as a very broad and often structured, intense band.[1] This broadness is a hallmark feature and its absence would cast significant doubt on the structure. In some cases, a sharper "free" N-H stretch may be observed as a weak feature around 3420 cm⁻¹ if non-H-bonded sites exist in the crystal lattice.[2]
-
C-H Stretching Region (3100 - 2800 cm⁻¹): This region provides a clear distinction between the aromatic and aliphatic components of the molecule.
-
Above 3000 cm⁻¹: Weak to medium peaks corresponding to the C-H stretches of the benzene ring are expected.[3][4]
-
Below 3000 cm⁻¹: Strong, sharp peaks from the numerous C-H bonds of the piperidine ring and the methoxy group will dominate.[5] A particularly diagnostic peak for the methoxy group is the symmetric C-H stretch, which typically appears at a lower frequency around 2830 ± 10 cm⁻¹.[6]
-
-
Double Bond Region (1650 - 1400 cm⁻¹): This region contains stretching vibrations of the C=N bond of the imidazole ring and the C=C bonds of the aromatic system.[7][8] A series of medium-intensity bands are expected here, which are characteristic of the benzimidazole core.
-
Fingerprint Region (1400 - 700 cm⁻¹): This region is complex but contains highly diagnostic peaks.
-
C-O Stretching: Aryl-alkyl ethers, such as the methoxy-substituted benzene ring here, exhibit two prominent C-O stretching bands. The asymmetric stretch is typically a strong band between 1300-1200 cm⁻¹, while the symmetric stretch appears in the 1050-1010 cm⁻¹ range.[6][9] The band around 1250 cm⁻¹ is often one of the strongest in the entire spectrum.
-
C-N Stretching: Vibrations from the C-N bonds in the piperidine and benzimidazole rings contribute to bands in the 1350-1000 cm⁻¹ range.[10][11]
-
C-H Out-of-Plane (OOP) Bending: The pattern of medium-to-strong bands between 900 cm⁻¹ and 675 cm⁻¹ is highly dependent on the substitution pattern of the aromatic ring.[3] While a specific pattern for 1,2,4-trisubstitution can be complex, its presence confirms the aromatic substitution. This is a key area for distinguishing between positional isomers.
-
Part 2: Comparative Analysis - Differentiating from Related Structures
The true power of IR spectroscopy lies in its ability to distinguish a target compound from structurally similar alternatives, such as synthetic precursors or potential impurities.
| Compound | Key Differentiating IR Peaks (cm⁻¹) | Rationale for Difference |
| 6-Methoxy-2-piperidin-4-yl-1H-benzimidazole (Target) | ~2940, ~2850 (Strong) ~1250 (Strong) ~1040 (Medium) | Presence of strong aliphatic C-H stretches from piperidine and two distinct, strong C-O ether stretches from the methoxy group. |
| Benzimidazole (Core Structure) | ABSENT: ~2940, ~2850 (aliphatic C-H)ABSENT: ~1250, ~1040 (C-O ether) | Lacks the piperidine and methoxy substituents entirely. The spectrum is much simpler, dominated by aromatic C-H and benzimidazole ring vibrations. |
| 6-Hydroxy-2-piperidin-4-yl-1H-benzimidazole (Alternative) | ~3400-3200 (Broad, Strong) ~1200 (C-O stretch) ABSENT: ~2830 (methoxy C-H)ABSENT: ~1040 (symmetric C-O) | Presence of a broad phenolic O-H stretch. The C-O stretch of a phenol appears at a lower frequency (~1200 cm⁻¹) compared to an aryl ether. Lacks the specific methoxy C-H and symmetric C-O-C ether bands.[9] |
| o-Phenylenediamine (Precursor) | ~3450, ~3350 (Two sharp peaks) ~1620 (N-H Scissoring) ABSENT: All piperidine, methoxy, and C=N peaks. | Exhibits the characteristic two sharp N-H stretching bands of a primary amine and a strong N-H bending (scissoring) vibration. The spectrum is completely different from the cyclized benzimidazole product. |
This comparative analysis demonstrates that the combination of strong aliphatic C-H stretches, a very strong aryl ether C-O band around 1250 cm⁻¹, and the characteristic broad N-H absorption provides a unique and definitive fingerprint for 6-Methoxy-2-piperidin-4-yl-1H-benzimidazole.
Part 3: Experimental Protocol for Identification via ATR-FTIR
Attenuated Total Reflectance (ATR) is the preferred sampling technique for powdered pharmaceutical samples due to its speed, ease of use, and lack of sample preparation.[12][13] It provides high-quality, reproducible spectra directly from the solid material.
Caption: Standard workflow for sample identification using ATR-FTIR spectroscopy.
Step-by-Step Methodology
-
Instrument Preparation:
-
Causality: Ensure the FTIR spectrometer has been powered on and allowed to stabilize according to the manufacturer's recommendations. This minimizes drift in the laser and source, ensuring wavenumber accuracy.
-
Action: Verify instrument performance using a polystyrene standard if required by internal SOPs.
-
-
ATR Crystal Cleaning:
-
Causality: Any residue from previous samples will contaminate the spectrum. The evanescent wave that probes the sample is highly sensitive to the surface.[13]
-
Action: Gently wipe the ATR crystal (typically diamond) with a lint-free swab dampened with a volatile solvent like isopropanol. Allow the solvent to fully evaporate.
-
-
Background Collection:
-
Causality: A background spectrum must be collected to ratio out absorptions from atmospheric CO₂ and water vapor, as well as any intrinsic instrumental responses. This is a critical self-validating step; an accurate background ensures that the final spectrum contains only information from the sample.
-
Action: With the clean, empty ATR accessory in place, collect a background scan. The resulting spectrum should be a flat line at 100% transmittance.
-
-
Sample Application:
-
Causality: The quality of the spectrum is directly proportional to the quality of the contact between the sample and the ATR crystal.
-
Action: Place a small amount of the 6-Methoxy-2-piperidin-4-yl-1H-benzimidazole powder onto the center of the ATR crystal, ensuring the crystal surface is completely covered.
-
-
Applying Pressure:
-
Causality: For solid powders, applying pressure is essential to maximize the contact area, eliminate air gaps, and ensure sufficient penetration of the evanescent wave into the sample.[12][14] Using a calibrated, torque-limited press ensures this pressure is consistent and reproducible between samples.
-
Action: Lower the press arm onto the sample and apply a consistent pressure as specified by the instrument manufacturer or a validated internal method.
-
-
Data Acquisition:
-
Causality: Co-adding multiple scans improves the signal-to-noise ratio, resulting in a higher quality spectrum. A resolution of 4 cm⁻¹ is typically sufficient for identification purposes.
-
Action: Collect the sample spectrum, typically co-adding 16 to 32 scans at a spectral resolution of 4 cm⁻¹.
-
-
Post-Analysis and Cleaning:
-
Causality: Proper cleaning prevents cross-contamination of future samples.
-
Action: Retract the press arm, remove the bulk of the powder, and clean the crystal as described in Step 2.
-
Conclusion
Infrared spectroscopy, particularly when coupled with the ATR sampling technique, is a powerful and definitive tool for the identification of 6-Methoxy-2-piperidin-4-yl-1H-benzimidazole. By understanding the characteristic absorption bands arising from its unique combination of benzimidazole, piperidine, and methoxy-benzene functionalities, a scientist can rapidly confirm the molecular identity. The key diagnostic features—a broad, hydrogen-bonded N-H stretch, distinct aliphatic and aromatic C-H stretches, and a very strong aryl-ether C-O stretch around 1250 cm⁻¹—create a unique spectral fingerprint. When compared against a known reference standard using the robust protocol outlined above, this method provides a high degree of confidence, ensuring the quality and integrity of this important chemical entity in research and development settings.
References
-
Smith, B. C. (2020). Distinguishing Structural Isomers: Mono- and Disubstituted Benzene Rings. Spectroscopy, 35(12), 10-15. Available at: [Link]
-
ResearchGate. (n.d.). Maxima of selected absorption bands in the IR spectra of the benzimidazole derivatives. Available at: [Link]
-
Zhivkova, P., et al. (2017). New 1H-benzimidazole-2-yl hydrazones with combined antiparasitic and antioxidant activity. Parasitology Research, 116(5), 1461-1471. Available at: [Link]
-
ResearchGate. (n.d.). IR spectra of benzimidazole and the complexes. Available at: [Link]
-
El-Sayed, N. F., et al. (2020). Chemical Synthesis and Hemi-Synthesis of Novel Benzimidazole Derivatives Using Microwave-Assisted Process: Chemical Characterization, Bioactivities and Molecular Docking. Molecules, 25(22), 5352. Available at: [Link]
-
Chemistry LibreTexts. (2024). 12.9: Infrared Spectra of Some Common Functional Groups. Available at: [Link]
-
International Journal of Pharmaceutical Sciences and Medicine. (2021). Synthesis and Characterization of Benzimidazole Derivatives for Antimicrobial Property. Available at: [Link]
-
ResearchGate. (2024). Characterization of monosubstituted benzene ices. Available at: [Link]
-
Agilent Technologies. (n.d.). ATR-FTIR Spectroscopy. Available at: [Link]
-
Pearson. (n.d.). IR Spect:Extra Practice Exam Prep. Available at: [Link]
-
Smith, B. C. (2020). The Infrared Spectroscopy of Alkenes. Spectroscopy, 35(10), 10-15. Available at: [Link]
-
University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Aromatics. Available at: [Link]
-
NGS-Technology. (2025). Pharmaceutical Raw Material Analysis with FTIR-ATR. Available at: [Link]
-
Mary, Y. S., et al. (2025). Comprehensive Theoretical, Spectroscopic, Solvent, Topological and Antimicrobial investigation of 5-Chloro-6-fluoro-2-(2-pyrazinyl)-1H-benzimidazole. Journal of Molecular Structure, 1311, 138245. Available at: [Link]
-
Pagliai, M., et al. (2018). Infrared Spectroscopy of Polybenzimidazole in the Dry and Hydrate Forms: A Combined Experimental and Computational Study. ACS Omega, 3(9), 11050-11061. Available at: [Link]
-
ResearchGate. (n.d.). FTIR spectra of N–H stretching vibrations of 1 H - and 2 H... Available at: [Link]
-
ResearchGate. (2025). Spectral investigation and normal coordinate analysis of piperazine. Available at: [Link]
-
Smith, B. C. (2020). The C-O Bond III: Ethers By a Knockout. Spectroscopy, 35(7), 22-26. Available at: [Link]
-
ResearchGate. (n.d.). Vibrational Spectra of Orthodiamide Derivatives: The NH Stretching Band of Some Benzimidazole Derivatives. Available at: [Link]
-
Repository of UKIM. (n.d.). XIII_735. Available at: [Link]
-
AZoM. (2025). Using FTIR Spectroscopy to Streamline Pharmaceutical Formulation Processes. Available at: [Link]
-
Pearson. (n.d.). Justify the carbonyl stretching frequencies indicated for benzald... Available at: [Link]
-
Chemistry LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups. Available at: [Link]
-
ResearchGate. (n.d.). Using the carbonyl stretching frequency as a probe for the ortho/para-directing effect of electron-donating substituents. Available at: [Link]
-
Mettler Toledo. (n.d.). ATR-FTIR Spectroscopy Basics. Available at: [Link]
-
University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Available at: [Link]
-
ResearchGate. (2025). Molecular structure and vibrational spectra of piperidine and 4-methylpiperidine by density functional theory and ab initio Hartree–Fock calculations. Available at: [Link]
-
Canadian Science Publishing. (1970). Conformational equilibria in some cyclic imines: NH and CH stretching vibrations and the axial lone pair. Canadian Journal of Chemistry, 48(20), 3236-3245. Available at: [Link]
-
CDC Stacks. (n.d.). Piperidine: vibrational assignment, conformational analysis, and chemical thermodynamic properties. Available at: [Link]
-
Canadian Science Publishing. (n.d.). CONTRIBUTION TO THE INFRARED SPECTRA OF ORGANOSULPHUR COMPOUNDS. Available at: [Link]
-
NFDI4Chem Search Service. (n.d.). infrared absorption spectroscopy (IR). Available at: [Link]
-
Northern Illinois University. (n.d.). Typical IR Absorption Frequencies For Common Functional Groups. Available at: [Link]
-
Auburn University. (2012). Mass Spectral, Infrared and Chromatographic Studies on Designer Drugs of the Piperazine Class. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. uanlch.vscht.cz [uanlch.vscht.cz]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. spectroscopyonline.com [spectroscopyonline.com]
- 7. ijpsm.com [ijpsm.com]
- 8. Comprehensive Theoretical, Spectroscopic, Solvent, Topological and Antimicrobial investigation of 5-Chloro-6-fluoro-2-(2-pyrazinyl)-1H-benzimidazole - PMC [pmc.ncbi.nlm.nih.gov]
- 9. New 1H-benzimidazole-2-yl hydrazones with combined antiparasitic and antioxidant activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. agilent.com [agilent.com]
- 13. mt.com [mt.com]
- 14. jascoinc.com [jascoinc.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
